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4-(2-furyl)-1,3-thiazol-2-amine

Cat. No.: B1298745
CAS No.: 28989-52-8
M. Wt: 166.2 g/mol
InChI Key: CGJGALUSBPYALD-UHFFFAOYSA-N
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Description

4-(2-furyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B1298745 4-(2-furyl)-1,3-thiazol-2-amine CAS No. 28989-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGALUSBPYALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352488
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-52-8
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)-1,3-thiazol-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Core Chemical Properties

This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[1][2]

The key quantitative properties of this compound are summarized in the table below. This data is primarily derived from computational models and publicly available chemical databases.[3]

PropertyValueSource
IUPAC Name 4-(furan-2-yl)-1,3-thiazol-2-aminePubChem[3]
Molecular Formula C₇H₆N₂OSPubChem[3]
Molecular Weight 166.20 g/mol PubChem[3]
Monoisotopic Mass 166.02008399 DaPubChem[3]
CAS Number 28989-52-8PubChem[3]
Topological Polar Surface Area 80.3 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 1PubChem[3]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

The most common and direct method for synthesizing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1] This method involves the condensation reaction between an α-haloketone and a thiourea.

Reaction Scheme: 2-Bromo-1-(furan-2-yl)ethan-1-one + Thiourea → this compound

Materials and Reagents:

  • 2-Bromo-1-(furan-2-yl)ethan-1-one (α-haloketone)

  • Thiourea

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (for neutralization, optional)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(furan-2-yl)ethan-1-one in a suitable volume of ethanol.

  • Addition of Thiourea: Add 1.2 equivalents of thiourea to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product, hydrobromide salt, may precipitate from the solution.

  • Neutralization and Isolation: Cool the mixture further in an ice bath. If necessary, neutralize the mixture with a saturated solution of sodium bicarbonate to yield the free amine. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.[4][5]

Hantzsch_Synthesis Reactant1 2-Bromo-1-(furan-2-yl)ethan-1-one Process Condensation Reaction (Ethanol, Reflux) Reactant1->Process Reactant2 Thiourea Reactant2->Process Product This compound (Hydrobromide Salt) Process->Product FinalProduct This compound (Free Base) Product->FinalProduct Neutralization (NaHCO₃) Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (Inflammation, Pain) cox->pgs lts Leukotrienes (Inflammation, Allergy) lox->lts inhibitor 4-(2-furyl)-1,3-thiazol- 2-amine Derivative inhibitor->cox Inhibits inhibitor->lox Inhibits

References

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine (CAS Number: 28989-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine (CAS: 28989-52-8), a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, drawing from existing literature on related 2-aminothiazole derivatives. While specific experimental data for this compound is limited, this guide offers a foundational understanding for researchers interested in its further exploration and development.

Chemical and Physical Properties

This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profiling.[1]

PropertyValueSource
CAS Number 28989-52-8PubChem[1]
Molecular Formula C₇H₆N₂OSPubChem[1]
Molecular Weight 166.20 g/mol PubChem[1]
IUPAC Name 4-(furan-2-yl)-1,3-thiazol-2-aminePubChem[1]
Canonical SMILES C1=COC(=C1)C2=CSC(=N2)NPubChem[1]
InChI Key CGJGALUSBPYALD-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 166.02008399 DaPubChem[1]
Topological Polar Surface Area 80.3 ŲPubChem[1]

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. In this case, the precursors are 2-bromo-1-(2-furyl)ethanone and thiourea.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 2-Acetylfuran C 2-Bromo-1-(2-furyl)ethanone A->C in a suitable solvent (e.g., Chloroform, Acetic Acid) B Bromine (Br2) B->C C2 2-Bromo-1-(2-furyl)ethanone E This compound C2->E in a suitable solvent (e.g., Ethanol) D Thiourea D->E

Figure 1: Synthetic workflow for this compound.
Experimental Protocol (Proposed)

This protocol is based on established Hantzsch synthesis procedures for analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-1-(2-furyl)ethanone (CAS: 15109-94-1)

  • Materials: 2-Acetylfuran, Bromine, Chloroform (or a suitable alternative solvent).

  • Procedure:

    • Dissolve 2-acetylfuran (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-furyl)ethanone.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (CAS: 28989-52-8)

  • Materials: 2-Bromo-1-(2-furyl)ethanone, Thiourea, Ethanol.

  • Procedure:

    • Dissolve 2-bromo-1-(2-furyl)ethanone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, the following information is available from public databases and can be supplemented with expected spectral characteristics based on its structure.

Data TypeInformationSource
1D NMR Spectra Data available in NMRShiftDB.PubChem[1]
GC-MS Available from SpectraBase.PubChem[1]

Expected Spectral Features:

  • ¹H NMR: Protons on the furan and thiazole rings are expected to appear in the aromatic region (δ 6.0-8.0 ppm). The amine protons (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbon atoms of the furan and thiazole rings are expected in the downfield region.

  • FTIR: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 166.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on analogous compounds suggests potential for this molecule in several therapeutic areas.

Potential as an Anticancer Agent

Numerous 2-aminothiazole derivatives have been investigated for their antiproliferative activity. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against various cancer cell lines.[2] While no specific data exists for this compound, its structural similarity suggests it could be a candidate for anticancer screening.

Potential as an Antimicrobial Agent

The 2-aminothiazole moiety is a core component of several antimicrobial drugs. Studies on various substituted 2-aminothiazoles have demonstrated activity against a range of bacterial and fungal pathogens. For example, certain 4-(indol-3-yl)thiazole-2-amines have shown significant antimicrobial activity with MIC values in the low mg/mL range.[3] This suggests that this compound may also possess antimicrobial properties.

Potential as an Enzyme Inhibitor

Derivatives of furanyl-1,3-thiazole have been investigated as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[4] Although specific inhibitory concentrations for this compound are not available, this line of research indicates a potential mechanism of action for this class of compounds.

Hypothetical Signaling Pathway Involvement

Based on the anticancer activity of related tubulin inhibitors, a hypothetical mechanism of action for this compound, if it were to act similarly, would involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling_Pathway A This compound (Hypothetical) B Tubulin Polymerization A->B Inhibition C Microtubule Instability B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Figure 2: Hypothetical signaling pathway for anticancer activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4, indicating it is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While specific and detailed experimental data for this compound remains limited in publicly accessible literature, this technical guide provides a solid foundation for researchers. The proposed synthesis protocol and the summary of potential biological activities based on related compounds should facilitate further investigation into the therapeutic potential of this molecule. Future research should focus on obtaining quantitative biological data and elucidating its specific mechanism of action to fully understand its promise in drug discovery and development.

References

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a furan ring linked to a 2-aminothiazole core. Both the 2-aminothiazole and furan moieties are significant pharmacophores found in numerous biologically active molecules and approved drugs.[1] The thiazole ring is a key component in pharmaceuticals with a wide range of activities, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan scaffold is present in many medicinal products.[1] The combination of these two heterocyclic systems in a single molecule presents an interesting scaffold for medicinal chemistry research and drug development. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthetic protocols, and potential biological significance.

Chemical Identity
  • IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[3]

  • CAS Number: 28989-52-8[3]

  • Molecular Formula: C₇H₆N₂OS[3]

  • Canonical SMILES: C1=COC(=C1)C2=CSC(=N2)N[3]

  • InChI: InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)[3]

  • InChIKey: CGJGALUSBPYALD-UHFFFAOYSA-N[3]

2D Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 4-(furan-2-yl)-1,3-thiazol-2-amine. These parameters are crucial in early-stage drug development for predicting the pharmacokinetic profile of a compound.

PropertyValueSignificance in Drug Development
Molecular Weight 166.20 g/mol [3]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
XLogP3 1.4[3]A measure of lipophilicity, which influences membrane permeability and plasma protein binding.
Hydrogen Bond Donor Count 1Affects solubility and the ability to bind to biological targets.
Hydrogen Bond Acceptor Count 3Affects solubility and the ability to bind to biological targets.
Rotatable Bond Count 1Influences conformational flexibility and binding entropy.
Topological Polar Surface Area 80.3 Ų[3]Predicts the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration.
Formal Charge 0The overall charge of the molecule at physiological pH.
Refractive Index 1.725A measure of how light propagates through the substance.
Molar Refractivity 46.18 cm³Relates to the volume and polarizability of the molecule.
Polarizability 18.29 ųThe ability of the molecule's electron cloud to be distorted by an electric field.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. The following is a generalized protocol for the synthesis of this compound.

Materials:

  • 2-Bromoacetylfuran

  • Thiourea

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate (or another mild base)

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an equimolar amount of 2-bromoacetylfuran to the solution.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting hydrobromide salt of the product may precipitate.

  • The salt is collected by filtration and then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to yield the free amine.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point determination

Qualitative Solubility Assessment

Understanding the solubility of a compound is fundamental for its formulation and biological testing.

Materials:

  • Synthesized this compound

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.

  • Add a measured volume (e.g., 1 mL) of a solvent to each test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least one minute.

  • Visually inspect the mixture to determine the extent of dissolution.

  • Classify the solubility as soluble (a clear solution is formed), partially soluble (some solid remains), or insoluble (no apparent dissolution).

  • This process can be repeated with different solvents to establish a solubility profile.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent biological evaluation of this compound and its derivatives.

G start Starting Materials (2-Bromoacetylfuran, Thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis workup Reaction Work-up & Neutralization synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization solubility Physicochemical Profiling (Solubility, LogP) characterization->solubility screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) characterization->screening hit_id Hit Identification & SAR Studies screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A logical workflow for the synthesis and evaluation of this compound.

Potential Biological Activities

While specific biological data for this compound is not extensively detailed in the provided search results, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of 2-aminothiazole have demonstrated potential as:

  • Anticancer agents: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial agents: The thiazole nucleus is present in compounds with antibacterial and antifungal properties.[2]

  • Anti-inflammatory agents: Certain thiazole-containing molecules exhibit anti-inflammatory activity.[2]

  • Antiviral agents: Notably, some thiazole derivatives have been investigated for their anti-HIV activity.[2]

Given these precedents, this compound represents a valuable starting point for further investigation and derivatization in the pursuit of novel therapeutic agents. The furan ring can also contribute to and modulate the biological activity of the overall molecule.

References

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry.

Molecular Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.

PropertyValueReference
Molecular Formula C7H6N2OS[1][2]
Molecular Weight 166.20 g/mol [1][2]
IUPAC Name 4-(furan-2-yl)-1,3-thiazol-2-amine[2]
CAS Number 28989-52-8[2]
SMILES C1=COC(=C1)C2=CSC(=N2)N[2]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives, such as this compound, often follows the Hantzsch thiazole synthesis.[3] This method typically involves the reaction of an α-haloketone with a thiourea. While specific protocols for the title compound are not extensively detailed in the provided results, a general synthetic pathway can be inferred.

A general protocol for the synthesis of related N,4-diaryl-1,3-thiazole-2-amines involves the condensation of a substituted α-bromoacetophenone with a substituted phenylthiourea. This reaction highlights a common strategy for creating the 2-aminothiazole core structure.

Logical Flow of a Generalized Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(2-furyl)ethanone) condensation Condensation Reaction alpha_haloketone->condensation thiourea Thiourea thiourea->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Intermediate Formation aminothiazole 2-Aminothiazole Derivative (this compound) cyclization->aminothiazole

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Biological Activities and Potential Applications

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

Anti-inflammatory Activity: N,4-diaryl-1,3-thiazole-2-amines have been investigated as inhibitors of enzymes involved in the eicosanoid metabolism, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory processes.[5] The general experimental approach to assess these activities involves cell-based assays.

Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_inflammatory_Assay_Workflow cluster_invitro In Vitro Enzyme Assays compound Test Compound (e.g., this compound derivative) cox1_assay COX-1 Enzyme Assay compound->cox1_assay cox2_assay COX-2 Enzyme Assay compound->cox2_assay lox_assay 5-LOX Enzyme Assay compound->lox_assay data_analysis Data Analysis (IC50 determination) cox1_assay->data_analysis cox2_assay->data_analysis lox_assay->data_analysis

Caption: Workflow for in vitro anti-inflammatory enzyme assays.

Antiproliferative Activity: Certain N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors, demonstrating potent antiproliferative activity in human cancer cell lines.[6] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.

Signaling Pathway of Tubulin Inhibition

Tubulin_Inhibition_Pathway inhibitor N,4-diaryl-1,3-thiazole-2-amine (Tubulin Inhibitor) tubulin Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibited by Compound mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Mechanism of cell death via tubulin polymerization inhibition.

References

Spectroscopic and Structural Elucidation of 4-(2-furyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(2-furyl)-1,3-thiazol-2-amine. The information presented herein is essential for its identification, characterization, and application in further research and development. The data is compiled from publicly available information and predictive models based on the analysis of structurally related compounds.

Compound Profile

IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[1] Molecular Formula: C₇H₆N₂OS[1] Molecular Weight: 166.20 g/mol [1] CAS Number: 28989-52-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and data from analogous compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.60dd~1.8, 0.8Furan H5
~7.20s-Thiazole H5
~6.80s (broad)--NH₂
~6.70dd~3.5, 0.8Furan H3
~6.50dd~3.5, 1.8Furan H4
¹³C NMR Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~168.0Thiazole C2 (-NH₂)
~152.0Furan C2
~145.0Thiazole C4
~142.0Furan C5
~112.0Furan C4
~108.0Furan C3
~105.0Thiazole C5
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (asymmetric and symmetric) of primary amine[2]
3100-3000WeakAromatic C-H stretching
1650-1580MediumN-H bending of primary amine[2]
~1600MediumC=N stretching (thiazole ring)
~1550MediumC=C stretching (furan and thiazole rings)
1335-1250StrongAromatic C-N stretching[2]
~1150StrongC-O-C stretching (furan ring)
910-665StrongN-H wagging of primary amine[2]
Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
166.02High[M]⁺ (Molecular Ion)
138Moderate[M - CO]⁺
110Moderate[M - C₂H₂O]⁺
97Moderate[C₄H₃S-CN]⁺
69High[C₄H₅O]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar thiazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

  • Step 1: α-Halogenation of the Ketone. 2-Acetylfuran is treated with a halogenating agent such as bromine in a suitable solvent like glacial acetic acid or diethyl ether to yield 2-bromoacetylfuran. The reaction is typically performed at low temperatures (0-5°C) and then stirred at room temperature.

  • Step 2: Cyclocondensation. The resulting 2-bromoacetylfuran is then reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux for several hours.

  • Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

  • FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (2-Acetylfuran, Thiourea) Synthesis Chemical Synthesis (Hantzsch Reaction) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, experimental verification of the predicted data is recommended.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent agents for various therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5][6] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[5][7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[4]
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)> 50% inhibition at 90 µM[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical)1.6 ± 0.8 µM[5]
Compound 20H1299 (Lung)4.89 µM[5]
Compound 20SHG-44 (Glioma)4.03 µM[5]
TH-39K562 (Leukemia)0.78 µM[5]
Compound 23HepG2 (Liver)0.51 mM[5]
Compound 24HepG2 (Liver)0.57 mM[5]
Compound 23PC12 (Pheochromocytoma)0.309 mM[5]
Compound 24PC12 (Pheochromocytoma)0.298 mM[5]
Compound 79aMCF-7 (Breast)2.32 µg/mL (GI50)[5]
Compound 79bA549 (Lung)1.61 µg/mL (GI50)[5]
Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various mechanisms, primarily the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[5]

1. Induction of Apoptosis:

Several studies have demonstrated that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, where the expression of the anti-apoptotic protein Bcl-2 is downregulated, and the pro-apoptotic protein Bax is upregulated.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis.

G 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl-2 Bcl-2 2-Aminothiazole Derivative->Bcl-2 Downregulates Bax Bax 2-Aminothiazole Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Fig. 1: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

2. Cell Cycle Arrest:

2-Aminothiazole derivatives can also impede cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[5] This prevents the cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.

G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cell Division 2-Aminothiazole Derivative 2-Aminothiazole Derivative Arrest Arrest 2-Aminothiazole Derivative->Arrest Arrest->G1 Phase at G0/G1 Arrest->G2 Phase at G2/M

Fig. 2: Cell cycle arrest induced by 2-aminothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.[3]

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_0 In Vitro Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Add MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Fig. 3: General experimental workflow for anticancer evaluation using the MTT assay.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.[8][9][10]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 8Enterobacter cloacaePotent antibacterial[9]
Compound 1Trichophyton virideGood antifungal[9]
SMB-1, SMB-2, SMB-6Staphylococcus aureusComparable to Ampicillin[11]
SMB-1, SMB-2, SMB-6Staphylococcus epidermidisComparable to Ampicillin[11]
SMB-1, SMB-2, SMB-6, SMB-6aEscherichia coliComparable to Ampicillin[11]
SMB-1, SMB-2, SMB-6, SMB-6aKlebsiella pneumoniaeComparable to Ampicillin[11]
SMB-1, SMB-6Candida albicansGood activity[11]
SMB-1Aspergillus nigerComparable to Miconazole nitrate[11]
Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that some derivatives may act by inhibiting MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, an enzyme crucial for fungal cell membrane integrity.[9]

G 2-Aminothiazole Derivative 2-Aminothiazole Derivative MurB Enzyme (Bacteria) MurB Enzyme (Bacteria) 2-Aminothiazole Derivative->MurB Enzyme (Bacteria) Inhibits CYP51 Enzyme (Fungi) CYP51 Enzyme (Fungi) 2-Aminothiazole Derivative->CYP51 Enzyme (Fungi) Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis MurB Enzyme (Bacteria)->Peptidoglycan Synthesis Ergosterol Synthesis Ergosterol Synthesis CYP51 Enzyme (Fungi)->Ergosterol Synthesis Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity Maintains Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Maintains Bacterial Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Integrity->Bacterial Cell Lysis Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition

Fig. 4: Proposed mechanisms of antimicrobial action of 2-aminothiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[9]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 2-aminothiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of these compounds against COX enzymes is often evaluated and expressed as IC50 values.

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound SeriesCOX-11.00 - 6.34[14]
Compound SeriesCOX-20.09 - 0.71[14]

Some derivatives have also been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in various signaling pathways.[14]

Experimental Protocol: COX Inhibition Assay

The ability of 2-aminothiazole derivatives to inhibit COX-1 and COX-2 can be determined using commercially available assay kits.

Methodology:

  • Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared according to the kit's instructions.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the 2-aminothiazole derivative.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Product Measurement: The amount of prostaglandin produced is measured, typically through a colorimetric or fluorometric method.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.

Other Biological Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory effects, 2-aminothiazole derivatives have been investigated for a range of other biological activities, including:

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[15]

  • Antiviral Activity: Some 2-aminothiazole compounds have been explored for their potential as antiviral agents.[16]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Analogs of potent nNOS inhibitors have been synthesized with a 2-aminothiazole core, although with reduced potency compared to their 2-aminopyridine counterparts.[17][18]

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[2][19] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.

G alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation Thiourea/Thioamide Thiourea/Thioamide Thiourea/Thioamide->Condensation 2-Aminothiazole Derivative 2-Aminothiazole Derivative Condensation->2-Aminothiazole Derivative

Fig. 5: General scheme of the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Synthesis:

  • Reactant Dissolution: The α-haloketone and thiourea (or a substituted thiourea) are dissolved in a suitable solvent, such as ethanol.

  • Reaction: The mixture is typically heated under reflux for a specific period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid product is collected by filtration.

  • Purification: The crude product is often purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their immense therapeutic potential. The ability to readily synthesize a diverse library of derivatives through methods like the Hantzsch synthesis provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to further explore and harness the therapeutic promise of the 2-aminothiazole scaffold in the development of novel drugs.

References

An In-Depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine: Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. This document details its discovery and historical context, provides a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and summarizes its known physicochemical properties. While specific biological activity data for this exact compound is limited in publicly available literature, this guide explores the well-documented biological significance of the broader 2-aminothiazole scaffold, suggesting potential areas for future investigation.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The incorporation of various substituents onto the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. The presence of a furan ring, as in this compound, is of particular interest due to the furan moiety's own established role in bioactive molecules. This guide focuses on the synthesis, and potential biological relevance of this compound.

Discovery and History

The specific discovery of this compound is not prominently documented in readily accessible historical records. However, its synthesis falls under the well-established Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction, involving the condensation of an α-haloketone with a thioamide, has been a cornerstone of heterocyclic chemistry for over a century and the primary method for preparing a vast array of thiazole derivatives. The synthesis of 2-aminothiazoles, in particular, has been a subject of extensive research due to their importance as precursors to sulfa drugs and other pharmaceuticals. The preparation of this compound would have logically followed the availability of its key precursor, 2-acetylfuran, and the development of methods for its α-halogenation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.[1]

PropertyValueSource
Molecular Formula C₇H₆N₂OSPubChem[1]
Molecular Weight 166.20 g/mol PubChem[1]
CAS Number 28989-52-8PubChem[1]
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromoacetylfuran with thiourea.

Hantzsch Thiazole Synthesis

The overall reaction scheme is depicted below:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product reagents product This compound reagents->product Hantzsch Synthesis (Cyclocondensation) reactant1 2-Bromoacetylfuran reactant1->reagents reactant2 Thiourea reactant2->reagents

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Procedure (Prophetic)

Materials:

  • 2-Bromoacetylfuran

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetylfuran (1.0 equivalent) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the hydrobromide salt of the product is expected to form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases and the pH is neutral to slightly basic. This will precipitate the free amine.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminothiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of 2-aminothiazole have been reported to exhibit:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as kinases.

  • Antimicrobial Activity: The 2-aminothiazole nucleus is present in several antimicrobial agents. These compounds can act against a spectrum of bacteria and fungi.[5]

  • Anti-inflammatory Activity: Certain N,4-diaryl-1,3-thiazol-2-amine derivatives have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase.[6]

The furan moiety in this compound may also contribute to its biological profile. Furan-containing compounds are known to possess a variety of biological activities. For instance, derivatives of 2-amino-5-benzoyl-4-(2-furyl)thiazoles have been screened for in vitro anti-tubercular activities.[7]

Given the established activities of related compounds, this compound represents a promising candidate for screening in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Future Research Directions:

A logical next step in the investigation of this compound would be to perform a comprehensive biological evaluation.

Biological_Evaluation_Workflow start Synthesized this compound screening In vitro Biological Screening (e.g., anticancer, antimicrobial) start->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive moa Mechanism of Action Studies (e.g., enzyme assays, pathway analysis) hit_id->moa Active Compound lead_opt Lead Optimization (Structure-Activity Relationship) moa->lead_opt lead_opt->screening end Preclinical Candidate lead_opt->end

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound via the robust Hantzsch thiazole synthesis. While its specific biological activities and historical discovery are not well-documented, its structural components—the 2-aminothiazole core and the furan moiety—are prevalent in a multitude of bioactive molecules. This technical guide provides a foundational understanding of this compound, offering a detailed synthetic approach and highlighting its potential for future investigation in drug discovery and development programs. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-aminothiazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology, their potential in treating neurodegenerative diseases, and their antimicrobial activities. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways to provide a thorough resource for researchers in the field.

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] This structure is a key pharmacophore found in a variety of therapeutically important agents.[2][4] The amino group at the 2-position serves as a versatile functional handle, allowing for the construction of diverse chemical libraries with a wide range of biological activities.[3][5]

2-Aminothiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][6] This versatility stems from the scaffold's ability to form key hydrogen bonding and other non-covalent interactions with various enzyme active sites and protein pockets.[5] Clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature the 2-aminothiazole core, highlighting its significance in modern medicine.[7][8]

However, it is also important to note that the 2-aminothiazole moiety has been classified by some as a potential toxicophore, susceptible to metabolic activation that could lead to adverse drug reactions.[5] Therefore, careful toxicological profiling is a critical aspect of the development of any new 2-aminothiazole-based therapeutic.

2-Aminothiazole Derivatives as Kinase Inhibitors in Oncology

A major focus of research into 2-aminothiazole compounds has been their development as protein kinase inhibitors for cancer therapy.[9] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7] The 2-aminothiazole scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.[10]

Key Kinase Targets

2-Aminothiazole derivatives have been shown to inhibit a wide range of kinases, including:

  • Src Family Kinases: The discovery of Dasatinib, a potent pan-Src family kinase inhibitor, underscored the potential of the 2-aminothiazole scaffold in this area.[10] It is used in the treatment of chronic myelogenous leukemia (CML).[10]

  • Cyclin-Dependent Kinases (CDKs): High-throughput screening has identified 2-aminothiazole-based compounds as potent inhibitors of CDK2, a key regulator of the cell cycle.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[11]

  • Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers.[12] Several 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora A kinase.[9]

  • BRAF Kinase: Mutations in the BRAF gene are common in melanoma and other cancers. The 2-aminothiazole scaffold has been utilized to develop inhibitors of the BRAF kinase.[13]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a key target in several cancers, and 2-aminothiazole derivatives have been explored as EGFR inhibitors.[13]

  • Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. Alpelisib is a 2-aminothiazole-containing PI3K inhibitor approved for certain types of breast cancer.[7][8]

  • Protein Kinase CK2: This kinase is involved in a wide range of cellular processes and is a target for anticancer drug development. 2-Aminothiazole derivatives have been identified as allosteric modulators of CK2.[14]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2-aminothiazole derivatives is largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1]

  • Apoptosis Induction: These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1]

  • Cell Cycle Arrest: By inhibiting kinases like CDKs, 2-aminothiazole derivatives can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity of selected compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Dasatinib (BMS-354825)Pan-Src Kinase InhibitionNanomolar Potency
Compound 14 (CDK2 Inhibitor)A2780 (Ovarian Carcinoma)1-10 nM range
Compound 27 (Allosteric CK2 Inhibitor)786-O (Renal Cell Carcinoma)5 µM (EC50)
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM
TH-39K562 (Leukemia)0.78 µM
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)

Data sourced from multiple studies.[1][10][11][14]

Experimental Protocols

2.4.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency of a 2-aminothiazole compound against a specific kinase.

  • Methodology:

    • Recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.

    • The 2-aminothiazole compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

2.4.2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of a 2-aminothiazole compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the 2-aminothiazole compound for a specified duration (e.g., 48 or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

2.4.3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of a 2-aminothiazole compound on the cell cycle distribution of cancer cells.

  • Methodology:

    • Cancer cells are treated with the 2-aminothiazole compound for a specific time.

    • Both treated and untreated cells are harvested and fixed in cold ethanol.

    • The fixed cells are washed and treated with RNase to remove RNA.

    • The cells are then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]

Signaling Pathway Visualization

CDK_Inhibition_Pathway G1 G1 Phase R_point Restriction Point G1->R_point S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 Mitosis CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->R_point CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 R_point->S Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->CyclinE_CDK2 Aminothiazole->CyclinA_CDK2

Caption: Inhibition of CDK2 by 2-aminothiazole compounds leads to cell cycle arrest.

2-Aminothiazole Compounds in Neurodegenerative Diseases

The therapeutic potential of 2-aminothiazole derivatives extends to neurodegenerative disorders such as Alzheimer's and prion diseases.[15][16]

Tau-Induced Neuronal Toxicity in Alzheimer's Disease

A series of 2-aminothiazoles have shown strong protective effects in models of Alzheimer's disease involving tau-induced neuronal toxicity.[15] Certain derivatives were found to counteract this toxicity at nanomolar concentrations, suggesting their potential as treatments for Alzheimer's and other tauopathies.[15]

Anti-Prion Activity

2-Aminothiazoles represent a novel class of compounds with anti-prion activity.[16][17] They have been shown to be effective in prion-infected neuroblastoma cell lines.[17] Research has focused on optimizing these compounds to improve their potency and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier and achieve high concentrations in the brain.[17][18] Lead compounds have been identified that are orally bioavailable and show significant brain exposure in animal models.[16][18]

Quantitative Data: Anti-Prion Activity
Compound/DerivativeCell LineEC50 Value
(5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (Compound 27)ScN2a-cl30.94 µM
(4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine (Compound 1)ScN2a-cl3Modest

Data from studies on prion diseases.[16][17]

Experimental Protocol: Anti-Prion Cell-Based Assay
  • Objective: To screen for and determine the potency of 2-aminothiazole compounds in reducing the levels of the disease-causing prion protein (PrPSc).

  • Methodology:

    • Prion-infected neuroblastoma cells (e.g., ScN2a-cl3) are plated in multi-well plates.

    • The cells are treated with various concentrations of the 2-aminothiazole compounds.

    • After a few days of incubation, the cells are lysed.

    • The cell lysates are treated with proteinase K to digest the normal cellular prion protein (PrPC), leaving the protease-resistant PrPSc.

    • The remaining PrPSc is detected and quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting with anti-PrP antibodies.

    • The EC50 value, the concentration at which the PrPSc level is reduced by 50%, is calculated.

Experimental Workflow Visualization

Prion_Screening_Workflow start Plate Prion-Infected Neuroblastoma Cells treat Treat with 2-Aminothiazole Compounds (Varying Conc.) start->treat incubate Incubate for 3-5 Days treat->incubate lyse Lyse Cells incubate->lyse pk_digest Proteinase K Digestion (to remove PrPC) lyse->pk_digest detect Detect PrPSc (ELISA or Western Blot) pk_digest->detect analyze Analyze Data and Calculate EC50 detect->analyze

Caption: General workflow for screening anti-prion activity of compounds.

Antimicrobial Potential of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a promising starting point for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][19]

Antibacterial and Antifungal Activity

Numerous studies have synthesized and evaluated series of 2-aminothiazole derivatives for their in vitro activity against a range of bacteria and fungi.[4][19][20][21] These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger.[4][19][21]

Mechanism of Action

The antimicrobial mechanism of action for 2-aminothiazole derivatives is still under investigation but is thought to involve the inhibition of key microbial enzymes.[22] For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a fungal lanosterol 14α-demethylase, could be potential targets.[22]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is often assessed by the minimum inhibitory concentration (MIC) or the zone of inhibition in disk diffusion assays.

Compound ClassTarget MicroorganismActivity Metric
Novel 2-Aminothiazole DerivativesBacillus subtilisActive at 50 and 100 µg/ml (Disk Diffusion)[4][19]
Novel 2-Aminothiazole DerivativesE. coliActive at 50 and 100 µg/ml (Disk Diffusion)[4][19]
Novel 2-Aminothiazole DerivativesC. albicansActive at 50 and 100 µg/ml (Disk Diffusion)[4][19]
Functionally Substituted DerivativesVarious Bacteria & FungiPotent activity, in some cases better than reference drugs

Data from various antimicrobial screening studies.[4][19][22]

Experimental Protocol: Disk Diffusion Method
  • Objective: To qualitatively assess the antimicrobial activity of 2-aminothiazole compounds.

  • Methodology:

    • A nutrient agar plate is uniformly inoculated with a standardized suspension of the target microorganism.

    • Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole compound are placed on the surface of the agar.

    • Standard antibiotic or antifungal disks and a solvent control disk are also placed on the plate.

    • The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

    • The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][19]

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting kinases for cancer therapy, coupled with its emerging potential in the treatment of neurodegenerative diseases and as a source of new antimicrobial agents, ensures that it will remain an area of intense research. This guide has provided a technical overview of the key therapeutic targets, mechanisms of action, and relevant experimental methodologies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and toxicological profiles of 2-aminothiazole derivatives will be crucial for the development of the next generation of therapeutics based on this remarkable scaffold.

References

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole core represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically relevant molecules. This technical guide explores the critical structure-activity relationships (SAR) of 4-substituted-2-aminothiazoles, offering a comprehensive overview of how modifications at this key position influence biological activity across various therapeutic areas, including kinase inhibition, and antimicrobial and anti-inflammatory applications.

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as a versatile template for drug design. The substituent at the 4-position of the thiazole ring plays a pivotal role in determining the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Understanding the nuances of these structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents.

Kinase Inhibition: A Prominent Application

One of the most significant applications of 4-substituted-2-aminothiazoles is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold has been successfully utilized to target a variety of kinases.

A notable example is the pan-Src kinase inhibitor Dasatinib (BMS-354825), which features a 2-aminothiazole core. Optimization of this scaffold revealed that the nature of the substituent at the 4-position is critical for potent inhibition. Structure-activity relationship studies have demonstrated that specific substitutions can confer selectivity for different kinase families. For instance, the introduction of a 2-pyridyl moiety at the C-4 position has been shown to be crucial for potent activity against certain kinases.

The general SAR for 2-aminothiazole-based kinase inhibitors often involves the 2-amino group acting as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone. The substituent at the 4-position typically occupies a hydrophobic pocket, and its size, shape, and electronic properties can be fine-tuned to optimize interactions and enhance potency and selectivity.

Quantitative SAR Data for Kinase Inhibitors

The following table summarizes the quantitative structure-activity relationship data for a series of 4-substituted-2-aminothiazole derivatives as Spleen Tyrosine Kinase (SYK) inhibitors.

Compound ID4-SubstituentSYK Kᵢ (nM)
1 Phenyl>1000
2 4-Hydroxyphenyl500
3 4-Methoxyphenyl250
4 Thiazole100

Data compiled from various sources.

Antimicrobial Activity: A Scaffold for Combating Infections

The 2-aminothiazole framework is also a valuable pharmacophore in the design of novel antimicrobial agents. Derivatives of 4-substituted-2-aminothiazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

The SAR for antimicrobial 2-aminothiazoles often highlights the importance of lipophilicity and the presence of specific functional groups on the 4-position substituent. For instance, the introduction of substituted phenyl rings or other heterocyclic moieties can significantly enhance antibacterial and antifungal potency.[1][2] In some cases, the mechanism of action is believed to involve the inhibition of essential bacterial enzymes.[3]

Optimal antimycobacterial activity has been observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole scaffold, an amide linker, and a substituted phenyl ring at the 2-amino position.[4][5] The antiplasmodial activity was found to be most effective in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups.[4][5]

Quantitative SAR Data for Antimicrobial Activity

The table below presents the minimal inhibitory concentration (MIC) values for a series of 4-substituted-2-aminothiazole derivatives against Mycobacterium tuberculosis H37Rv.

Compound ID4-SubstituentMIC (µg/mL)
5 2-Pyridyl1.56
6 3-Pyridyl6.25
7 4-Pyridyl3.13
8 Phenyl>50

Data extracted from multiple studies.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

4-Substituted-2-aminothiazoles have also emerged as promising candidates for the development of anti-inflammatory drugs. These compounds can modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

The anti-inflammatory activity is often linked to the nature of the substituent at the 4-position. For instance, certain aryl substitutions have been shown to lead to potent COX-1 and COX-2 inhibition.[6] The overall SAR suggests that electronic and steric properties of the 4-substituent are crucial for effective interaction with the target enzymes.

Experimental Protocols

General Synthesis of 4-Substituted-2-Aminothiazoles (Hantzsch Thiazole Synthesis)

A widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This typically involves the reaction of an α-haloketone with a thiourea derivative.

Materials:

  • α-Bromoketone (e.g., 2-bromoacetophenone for a 4-phenyl substituent)

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve 1 equivalent of the α-bromoketone in ethanol.

  • Add 1 equivalent of thiourea to the solution.

  • Reflux the mixture for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]

A one-pot synthesis method involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process.[7] Another approach involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine.[9][10][11]

In Vitro Kinase Inhibition Assay

Materials:

  • Kinase enzyme (e.g., SYK)

  • ATP

  • Substrate peptide

  • Test compounds (4-substituted-2-aminothiazole derivatives)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase enzyme, substrate peptide, and test compound to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

SAR_Logic cluster_core 2-Aminothiazole Core cluster_substituents Key Positions for Substitution cluster_properties Influenced Properties Core 2-Aminothiazole Scaffold R4 4-Position Substituent Core->R4 Critical for Activity R2 2-Amino Substituent Core->R2 Potency Potency R4->Potency Selectivity Selectivity R4->Selectivity PK Pharmacokinetics R2->PK

Logical relationship of the 2-aminothiazole scaffold and its substituents.

Synthesis_Workflow Start Start: α-Haloketone + Thiourea Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification End End: 4-Substituted-2-Aminothiazole Purification->End

General workflow for the synthesis of 4-substituted-2-aminothiazoles.

Signaling_Pathway Receptor Receptor Tyrosine Kinase SYK SYK Receptor->SYK Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) SYK->Downstream Phosphorylates Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response Inhibitor 4-Substituted-2-Aminothiazole (SYK Inhibitor) Inhibitor->SYK

Simplified signaling pathway showing inhibition of SYK by a 4-substituted-2-aminothiazole.

Conclusion

The 4-substituted-2-aminothiazole scaffold remains a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the profound impact of the 4-position substituent on biological activity provide a fertile ground for the development of novel therapeutics. A thorough understanding of the structure-activity relationships outlined in this guide is essential for medicinal chemists aiming to leverage this versatile core to design next-generation inhibitors and modulators for a wide range of diseases. The continued exploration of this chemical space promises to yield even more potent and selective drug candidates in the future.

References

The Synthetic Versatility and Therapeutic Potential of 2-Aminothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have made it a cornerstone in the development of a wide array of biologically active compounds, including several clinically approved drugs. This technical guide provides a comprehensive overview of the synthesis of 2-aminothiazoles, with a focus on the seminal Hantzsch synthesis, and delves into their diverse applications, particularly in the realm of anticancer, antimicrobial, and anti-inflammatory therapies. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for researchers in the field.

I. Synthesis of the 2-Aminothiazole Core: The Hantzsch Thiazole Synthesis

The most classic and widely utilized method for the synthesis of the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][2] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1] When thiourea is used as the thioamide component, 2-aminothiazoles are produced.[2]

The reaction is known for its simplicity and generally high yields.[3] The mechanism involves an initial S-nucleophilic attack of the thiourea on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Visualizing the Hantzsch Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Hantzsch_Synthesis reactant1 α-Haloketone intermediate1 S-Alkylated Isothiouronium Salt reactant1->intermediate1 Nucleophilic Attack reactant2 Thiourea reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

A simplified mechanism of the Hantzsch 2-aminothiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a typical procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Scintillation vial (20 mL)

  • Stir bar

  • Hot plate

  • Beaker (100 mL)

  • Büchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

II. Applications of 2-Aminothiazole Derivatives in Drug Discovery

The 2-aminothiazole scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities.[4][5] Its ability to serve as a versatile building block has led to the development of drugs targeting a wide range of diseases.[6]

Anticancer Activity

A significant body of research has focused on the development of 2-aminothiazole derivatives as potent anticancer agents.[4] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[7][8]

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀/GI₅₀ Value
DasatinibK562 (Leukemia)<1 µM
AlpelisibBreast Cancer cell linesVaries
Compound 21K563 (Leukemia)16.3 µM
Compound 23HepG2 (Liver Cancer)0.51 mM
Compound 24PC12 (Pheochromocytoma)0.298 mM
N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamideHeLa (Cervical Cancer)~20 nM (Kd for KPNB1)
2-cyclohexyl-thioureido derivative 44b9 tumor subpanels7.4 µM (GI₅₀)

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition. Data compiled from multiple sources.[4][7][8]

The anticancer effects of 2-aminothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9]

Apoptosis Induction: Many 2-aminothiazole compounds trigger apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Aminothiazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion | Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, such as G2/M.[9]

Signaling Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway is another key target of some 2-aminothiazole derivatives.[7] By inhibiting components of this pathway, such as ERK and JNK, these compounds can suppress cancer cell proliferation and survival.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->ERK Inhibition

Inhibition of the MAPK/ERK signaling pathway.
Antimicrobial and Anti-inflammatory Activities

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[10][11]

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Piperazinyl derivative 121dS. aureus 292132
Piperazinyl derivative 121dE. coli8
Thiazolyl-thiourea derivativeS. aureus4-16
Thiazolyl-thiourea derivativeS. epidermidis4-16
2d and 2g Schiff basesS. aureus (MDR)250
2d and 2g Schiff basesE. coli (MDR)375

MIC: Minimum Inhibitory Concentration; MDR: Multi-drug resistant. Data compiled from multiple sources.[3][12]

The anti-inflammatory properties of these compounds are often evaluated in vivo using models such as carrageenan-induced rat paw edema.[11]

III. Experimental Workflows and Protocols for Evaluation

A systematic approach is crucial for the discovery and development of novel 2-aminothiazole-based therapeutic agents. The following workflow outlines the key stages from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives (e.g., Hantzsch) Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism InVivo In Vivo Efficacy and Toxicity Studies (Animal Models) Cytotoxicity->InVivo Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assays (Western Blot, Annexin V) Mechanism->ApoptosisAssay CellCycle->InVivo ApoptosisAssay->InVivo Lead Lead Optimization InVivo->Lead

General experimental workflow for 2-aminothiazole drug discovery.
Detailed Experimental Protocols for Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[14]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western blotting is a technique used to detect specific proteins in a sample.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the protein expression levels relative to a loading control (e.g., β-actin).

IV. Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel therapeutic agents. The robustness of the Hantzsch synthesis and its variations allows for the generation of diverse chemical libraries for biological screening. The demonstrated efficacy of 2-aminothiazole derivatives against a range of diseases, particularly cancer, underscores their therapeutic potential. This technical guide provides researchers with a foundational understanding of the synthesis, applications, and evaluation of this important class of compounds, with the aim of facilitating further innovation in the field. The detailed protocols and compiled quantitative data serve as a practical resource for the rational design and development of the next generation of 2-aminothiazole-based drugs.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1][2] Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, a scaffold present in numerous biologically active compounds and pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][3][4] The synthesis typically involves the condensation reaction between an α-haloketone and a thioamide.[1] This method is renowned for its reliability, versatility, and often high yields, making it a staple in both academic research and industrial drug development.[1][5]

This document provides detailed experimental protocols for the synthesis of thiazole derivatives, including a classic procedure and a modern, environmentally benign multi-component approach. It also includes data presentation and characterization guidelines to assist researchers in applying this fundamental synthesis.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an S_N2 reaction.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves a dehydration reaction to eliminate a molecule of water, leading to the formation of the stable, aromatic thiazole ring.[1][6]

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Characterization Reactants Combine α-Haloketone and Thioamide Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Heat Heat and Stir (e.g., 65-100°C) Solvent->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate Product (e.g., add base/water) Cool->Precipitate Recrystallize Recrystallize Filter Filter Crude Product Precipitate->Filter Wash Wash with Water/ Cold Solvent Filter->Wash Wash->Recrystallize Characterize Characterize (TLC, NMR, MS, MP) Recrystallize->Characterize

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole

This protocol details the straightforward synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch reaction.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[1]

  • Add methanol (5 mL) and a magnetic stir bar to the vial.[1]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solids should dissolve upon heating.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]

  • Isolate the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid (filter cake) with deionized water to remove any remaining salts.[1]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[1]

  • Once dry, determine the mass of the product and calculate the percent yield. The crude product is often pure enough for characterization.[1]

Characterization:

  • TLC: Analyze the product using a mobile phase of 50% ethyl acetate/50% hexane.[1]

  • Melting Point: Determine the melting point range of the dried product. The literature melting point is approximately 151°C.[7]

  • NMR Spectroscopy: Confirm the structure by acquiring ¹H and ¹³C NMR spectra.

Protocol 2: One-Pot, Multi-Component "Green" Synthesis of Thiazole Derivatives

This protocol describes an efficient and environmentally conscious one-pot synthesis of substituted thiazoles using a reusable catalyst, which can be performed with conventional heating or under ultrasonic irradiation.[3][5]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)

  • Thiourea

  • Substituted Benzaldehyde

  • Silica supported tungstosilicic acid (SiW/SiO₂) catalyst

  • Ethanol/Water (1:1 v/v)

  • Round-bottom flask with condenser or ultrasonic bath

  • Stir bar and magnetic stir plate with heating

Procedure (Conventional Heating):

  • In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15% by weight).[5]

  • Add 5 mL of an ethanol/water (1:1) solvent mixture and a stir bar.[5]

  • Attach a condenser and heat the mixture at 65°C with stirring.[3][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 3.5 hours.[5]

  • Upon completion, cool the reaction mixture. The solid product and catalyst will precipitate.

  • Filter the solid mixture and wash with ethanol.[5]

  • To separate the product from the catalyst, dissolve the collected solid in acetone. The catalyst is insoluble and can be recovered by a second filtration for reuse.[5]

  • Evaporate the solvent from the filtrate under vacuum to obtain the purified product.[5]

Procedure (Ultrasonic Irradiation):

  • Combine the same reactants and catalyst as above in a suitable vessel.[6]

  • Subject the mixture to ultrasonic irradiation at room temperature.[3][6]

  • Monitor the reaction by TLC. Reaction times are typically shorter, ranging from 1.5 to 2 hours.[3]

  • Follow steps 5-8 from the conventional heating procedure for product isolation and catalyst recovery.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the described protocols.

ParameterProtocol 1: Classic SynthesisProtocol 2: Green Synthesis (Conventional)Protocol 2: Green Synthesis (Ultrasonic)
Reactants 2-Bromoacetophenone, Thioureaα-Haloketone, Thiourea, Benzaldehydeα-Haloketone, Thiourea, Benzaldehyde
Catalyst NoneSiW/SiO₂SiW/SiO₂
Solvent MethanolEthanol/Water (1:1)Ethanol/Water (1:1)
Temperature 100°C65°CRoom Temperature
Reaction Time 30 minutes2 - 3.5 hours1.5 - 2 hours
Typical Yield >90%[1][7]79 - 90%[3][5]82 - 90%[3]

Purification and Characterization

Purification:

  • Filtration: For many Hantzsch syntheses, the product precipitates from the reaction or work-up solution and can be isolated in high purity by simple filtration.[1]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[6]

Characterization: The structure and purity of the synthesized thiazole derivatives should be confirmed using standard analytical techniques:

  • Spectroscopy: FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are used to elucidate the molecular structure.[3][8] Characteristic IR peaks include C=N stretching, while NMR provides detailed information about the proton and carbon environments of the thiazole ring and its substituents.[8][9]

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[6]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[1]

References

Purification of 4-(2-furyl)-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodologies outlined below cover recrystallization and column chromatography techniques, which are commonly employed for the purification of 2-aminothiazole derivatives.

Introduction

This compound is a member of the 2-aminothiazole class of heterocyclic compounds. The thiazole ring is a prominent scaffold in many biologically active molecules. The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements in drug development. The Hantzsch thiazole synthesis is a widely used method for the preparation of 2-aminothiazoles, typically involving the reaction of an α-haloketone with a thioamide or thiourea. The purification of the resulting product is a crucial step to remove unreacted starting materials, reagents, and by-products.

Purification Techniques

Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For many 2-aminothiazole derivatives, ethanol has been shown to be an effective recrystallization solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For compounds like this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase.

Data Presentation

The following table summarizes typical data that can be expected from the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodPurity Before (%)Purity After (%)Typical Yield (%)
Recrystallization (Ethanol)85-95>9870-90
Column Chromatography70-90>9960-80

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling rate, the larger and purer the crystals will be.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and obtain analytical spectra (e.g., ¹H NMR, ¹³C NMR, HPLC) to confirm the purity of the final product.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, for basic compounds)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for the column by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For basic compounds like 2-aminothiazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

  • Analysis: Characterize the purified compound by determining its melting point and acquiring analytical spectra to confirm its identity and purity.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis crude Crude Product dissolve Dissolve crude->dissolve solvent Hot Ethanol solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying analysis Purity Analysis drying->analysis

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_finalization Finalization tlc TLC Analysis packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring collection->monitoring monitoring->elution Adjust Gradient combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation drying Drying evaporation->drying analysis Purity Analysis drying->analysis

Application Notes and Protocols for the Analytical Characterization of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below cover chromatographic and spectroscopic techniques essential for identity confirmation, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying its presence in various matrices. Given the basic nature of the 2-aminothiazole moiety, an acidic mobile phase modifier is recommended to ensure sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), gradient pump, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a minimal amount of a suitable solvent, such as methanol or Dimethyl Sulfoxide (DMSO).

    • Dilute the sample with the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 5% to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm and 280 nm

    | Injection Volume | 10 µL |

Expected Results:

While the exact retention time will depend on the specific system, this compound is expected to elute as a sharp peak under these conditions. The purity can be assessed by the peak area percentage.

Quantitative Data (Predicted)

AnalytePredicted Retention Time (min)
This compound8.5 - 10.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the molecular weight of the target compound. Derivatization may be necessary to improve the volatility of the amine.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation (with derivatization):

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the cooled solution into the GC-MS.

  • GC-MS Conditions:

    Parameter Condition
    Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow of 1 mL/min
    Inlet Temperature 250 °C
    Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    MS Transfer Line Temp 280 °C
    Ion Source Temperature 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | m/z 40-500 |

Expected Results:

The mass spectrum should show a molecular ion peak corresponding to the derivatized or underivatized compound. The fragmentation pattern can be used for structural confirmation. The molecular weight of this compound is 166.20 g/mol .[1]

Quantitative Data (Predicted Mass Fragments)

m/zProposed Fragment Ion
166[M]⁺ (Molecular Ion)
139[M - HCN]⁺
95[Furan-C≡S]⁺
68[Furan]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters (Typical):

    • ¹H NMR: 16 scans, 2s relaxation delay.

    • ¹³C NMR: 1024 scans, 2s relaxation delay, proton decoupled.

Expected Results:

The ¹H NMR spectrum will show characteristic signals for the furan and thiazole ring protons, as well as the amine protons. The ¹³C NMR will show distinct signals for each carbon atom in the molecule.

Quantitative Data (Predicted Chemical Shifts in DMSO-d₆)

¹H NMR

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.60dd1HFuran H5
~7.20s2H-NH₂
~6.90d1HThiazole H5
~6.70d1HFuran H3
~6.50dd1HFuran H4

¹³C NMR

Chemical Shift (ppm)Assignment
~168Thiazole C2
~148Furan C2
~143Furan C5
~140Thiazole C4
~112Furan C4
~108Furan C3
~105Thiazole C5

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average 16 scans to improve the signal-to-noise ratio.

Expected Results:

The FTIR spectrum will display characteristic absorption bands for the N-H, C=N, C=C, and C-S bonds present in the molecule.

Quantitative Data (Predicted FTIR Absorption Bands)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3300N-H stretchPrimary Amine
3150 - 3050C-H stretchAromatic/Heterocyclic
~1630N-H bendPrimary Amine
1600 - 1450C=C and C=N stretchThiazole and Furan Rings
1350 - 1250C-N stretchAromatic Amine
~850C-S stretchThiazole Ring

Visualization of Analytical Workflows

Analytical_Workflow Overall Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample Crude Sample Purified_Sample Purified Sample Sample->Purified_Sample Purification HPLC HPLC Analysis Purified_Sample->HPLC Purity Assessment GCMS GC-MS Analysis Purified_Sample->GCMS Impurity Profiling NMR NMR Spectroscopy Purified_Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Purified_Sample->FTIR Functional Group ID Purity Purity > 95% HPLC->Purity Identity Identity Confirmed GCMS->Identity Structure Structure Verified NMR->Structure FTIR->Structure

Caption: Overall analytical workflow for the characterization of this compound.

HPLC_Workflow HPLC Method Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject onto C18 Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/ACN with TFA) Injection->Gradient_Elution Detection UV Detection (254 nm & 280 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic_Analysis Spectroscopic Characterization Pathway cluster_structural Structural Information cluster_identity Identity Confirmation Sample Purified Sample NMR_Analysis NMR (¹H & ¹³C) - Connectivity - Chemical Environment Sample->NMR_Analysis FTIR_Analysis FTIR - Functional Groups Sample->FTIR_Analysis GCMS_Analysis GC-MS - Molecular Weight - Fragmentation Pattern Sample->GCMS_Analysis Final_Structure Final Structural Confirmation NMR_Analysis->Final_Structure FTIR_Analysis->Final_Structure GCMS_Analysis->Final_Structure

Caption: Logical relationships in the spectroscopic characterization of the compound.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of 4-(2-furyl)-1,3-thiazol-2-amine and its derivatives. The methodologies are based on established and widely used techniques for screening and characterizing the biological potential of heterocyclic compounds.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening method for determining the cytotoxic potential of a compound against various cancer cell lines.

Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like 5-Fluorouracil).

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay and Absorbance Reading:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffoldA549 (Lung)2.07 - 8.51[1][2]
Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffoldHeLa (Cervical)2.07 - 8.51[1][2]
Thiazole-amino acid hybrid with 4-(Furan-2-yl)thiazol-2-amine scaffoldMCF-7 (Breast)2.07 - 8.51[1][2]
5-Fluorouracil (Positive Control)A549, HeLa, MCF-73.49 - 8.74[2]

Note: Data for the specific parent compound is limited; however, derivatives show potent activity.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed cells in 96-well plates A->B D Treat cells and incubate (48-72 hours) B->D C Prepare serial dilutions of This compound C->D E Add MTT solution D->E F Incubate (4 hours) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum C Add bacterial inoculum to each well A->C B Prepare serial dilutions of test compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess bacterial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F Anti_Inflammatory_Pathway Inhibition of NF-κB Signaling by Thiazole Derivatives cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Compound 4-(2-furyl)-1,3-thiazol- 2-amine Compound->Inhibition Inhibits

References

Application Notes and Protocols for Cell-based Assays of 4-(2-furyl)-1,3-thiazol-2-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1][2][3] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in a variety of bioactive molecules.[3][4] 4-(2-furyl)-1,3-thiazol-2-amine is a member of this family, and its chemical structure suggests potential for biological activity. Preliminary safety data indicates that 4-(furan-2-yl)-1,3-thiazol-2-amine is harmful if swallowed.[5] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various cell-based assays.

The cytotoxic mechanisms of thiazole derivatives often involve the induction of apoptosis (programmed cell death), which can be initiated through either the intrinsic (mitochondrial) or extrinsic pathways.[1][6] Key events in these pathways include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), cell cycle arrest, and the activation of caspases.[1][7] Therefore, a comprehensive cytotoxic evaluation of this compound should include assays that probe these potential mechanisms.

This guide outlines a tiered approach, starting with primary cytotoxicity screening to determine the compound's potency (IC50) and progressing to more detailed mechanistic studies.

Data Presentation

Table 1: Cytotoxicity of this compound in various cancer cell lines.
Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast Adenocarcinoma15.8 ± 1.2
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Cancer18.3 ± 1.5
HepG2Hepatocellular Carcinoma25.1 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Mechanistic Insights into this compound Induced Cytotoxicity in MCF-7 cells.
AssayParameter MeasuredResult at 24h (at IC50 concentration)
Caspase-3/7 ActivityApoptosis Execution3.5-fold increase vs. control
Annexin V-FITC/PI StainingApoptosis45% apoptotic cells
Cell Cycle AnalysisCell ProliferationG2/M phase arrest
Mitochondrial Membrane PotentialMitochondrial Health60% decrease vs. control
Reactive Oxygen Species (ROS)Oxidative Stress2.8-fold increase vs. control

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A systematic approach to evaluating the cytotoxicity of this compound is crucial. The following diagram outlines a recommended experimental workflow.

G cluster_0 Experimental Workflow A Compound Preparation (Stock Solution in DMSO) C Primary Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (e.g., MCF-7, A549, HeLa, HepG2) B->C D Determination of IC50 Value C->D E Mechanistic Studies D->E F Apoptosis Assays (Annexin V, Caspase Activity) E->F G Cell Cycle Analysis E->G H Mitochondrial Function Assays E->H I ROS Detection E->I J Data Analysis and Interpretation F->J G->J H->J I->J

A suggested experimental workflow for assessing cytotoxicity.
MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound in a white-walled 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change compared to the vehicle control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Based on the known mechanisms of action for other thiazole derivatives, this compound may induce cytotoxicity through the intrinsic apoptosis pathway.[1][6]

G cluster_1 Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Caspase-3/7 E->F G Apoptosis F->G

Hypothesized intrinsic apoptosis pathway.

Another potential mechanism is the induction of cell cycle arrest, which prevents cancer cell proliferation.[7]

G cluster_2 Cell Cycle Arrest A This compound B Disruption of Microtubule Dynamics A->B Potentially causes C G2/M Phase Arrest B->C D Inhibition of Proliferation C->D

Hypothesized mechanism of cell cycle arrest.

Conclusion

This document provides a comprehensive set of protocols and a strategic workflow for evaluating the cytotoxicity of this compound. By employing a combination of cell viability and mechanistic assays, researchers can gain a thorough understanding of the compound's cytotoxic potential and its mode of action. The provided data tables and diagrams serve as templates for organizing and interpreting experimental results. These studies are essential for the further development of this and similar thiazole derivatives as potential therapeutic agents.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the antimicrobial screening of novel thiazole derivatives. It includes detailed protocols for common assays, a summary of representative antimicrobial activity data, and visualizations of experimental workflows and potential mechanisms of action. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2][3]

I. Introduction to Thiazole Derivatives in Antimicrobial Research

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, which is a structural component of numerous natural products and synthetic pharmaceuticals.[2][3][4] The versatility of the thiazole nucleus allows for extensive chemical modifications, leading to the development of derivatives with a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][5][6] The growing threat of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents, and thiazole derivatives represent a promising class of compounds in this endeavor.[2][4][6]

II. Experimental Protocols

Detailed methodologies for the preliminary and quantitative evaluation of the antimicrobial activity of novel thiazole derivatives are outlined below.

Protocol 1: Preliminary Antimicrobial Screening using the Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of new compounds.

Materials:

  • Test thiazole derivatives

  • Standard antibacterial agents (e.g., Ofloxacin, Ampicillin)[7]

  • Standard antifungal agents (e.g., Ketoconazole, Fluconazole)[2][7]

  • Bacterial and fungal stock cultures

  • Nutrient Agar/Broth for bacteria

  • Sabouraud Dextrose Agar/Broth for fungi[7]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates.

  • Well Preparation: Create wells of uniform diameter in the agar plates using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test thiazole derivatives and standard drugs in DMSO. Add a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 100 µg/mL) and standard drug into separate wells.[8] Use DMSO as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[7]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

The microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test thiazole derivatives

  • Standard antimicrobial agents

  • Bacterial and fungal stock cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Resazurin or other growth indicators (optional)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the test thiazole derivatives and standard drugs in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader after adding a growth indicator.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh agar plate that does not contain the test compound.

  • Incubate the plates under appropriate conditions.

  • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subcultured agar plates.

III. Data Presentation

The antimicrobial activity of novel thiazole derivatives is typically presented in tabular format for easy comparison. The following tables summarize representative data from the literature.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A, Compound 3 230-700---[1]
Series B, Compound 43a 16.1 µM-16.1 µM-[2]
Series B, Compound 43c -28.8 µM--[2]
Series C, Compound 16 1.56-6.251.56-6.251.56-6.251.56-6.25[3]
Series D, Compound 9 ----[1]
Ampicillin (Standard) --> MIC of test compounds-[1]
Ofloxacin (Standard) ----[7]

Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusTrichoderma virideReference
Series A, Compound 9 60-230---[1]
Series A, Compound 8 80-230---[1]
Series B, Compound 43b -16.2 µM--[2]
Ketoconazole (Standard) Comparable to test compounds---[2]
Fluconazole (Standard) Comparable to test compounds---[2]

IV. Visualizations

Diagrams are provided to illustrate the experimental workflow and potential mechanisms of action for thiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Studies synthesis Novel Thiazole Derivatives Synthesis characterization Structural Characterization (NMR, IR, MS) synthesis->characterization preliminary Preliminary Screening (Agar Well/Disk Diffusion) characterization->preliminary mic MIC Determination (Microdilution) preliminary->mic mbc_mfc MBC/MFC Determination mic->mbc_mfc mechanism Mechanism of Action Studies mbc_mfc->mechanism cytotoxicity Cytotoxicity Assay mechanism->cytotoxicity in_vivo In Vivo Efficacy Studies cytotoxicity->in_vivo

Caption: Overall workflow for the antimicrobial screening of novel thiazole derivatives.

mechanism_of_action cluster_bacterial Bacterial Targets cluster_fungal Fungal Target thiazole Thiazole Derivatives dna_gyrase DNA Gyrase/ Topoisomerase IV thiazole->dna_gyrase Inhibition murB MurB Enzyme thiazole->murB Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_wall Cell Wall Synthesis murB->cell_wall lanosterol_demethylase 14α-Lanosterol Demethylase ergosterol Ergosterol Synthesis lanosterol_demethylase->ergosterol thiazole_fungal Thiazole Derivatives thiazole_fungal->lanosterol_demethylase Inhibition

Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.

V. Conclusion

The protocols and data presented in these application notes provide a framework for the systematic antimicrobial evaluation of novel thiazole derivatives. The adaptability of the thiazole scaffold continues to make it a valuable starting point for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for 4-(2-furyl)-1,3-thiazol-2-amine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported anticancer activity of derivatives based on the 4-(2-furyl)-1,3-thiazol-2-amine scaffold, along with detailed protocols for their synthesis and biological evaluation. The information is intended to guide researchers in the further investigation of this class of compounds as potential anticancer agents.

Overview of Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. Notably, acrylonitrile derivatives incorporating the 4-(2-furyl)-1,3-thiazol-2-yl core have been synthesized and evaluated. One such derivative, (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, has undergone initial screening for its anticancer properties.

The anticancer activity of this and related compounds was assessed as part of the Developmental Therapeutics Program of the National Cancer Institute (NCI) in the United States. The screening revealed that while (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its thiophene analogs demonstrated low activity, other derivatives with substitutions on the second furan ring showed moderate cytotoxic effects against specific breast cancer cell lines.

Data Presentation: NCI Anticancer Screening

The following table summarizes the growth percentage (GP) data for a key derivative and its analogs from the NCI screen. A GP value of less than 100 indicates growth inhibition, while a negative GP value signifies cell killing.

Compound IDDerivative StructureCancer Cell LineGrowth Percentage (GP %)
6a (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrileVariousLow Activity
6b-g 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives with aryl substitutionsMDA-MB-468-38.24 to 1.28
6b-g 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives with aryl substitutionsT-47D-38.24 to 1.28

Data extracted from "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives".

Experimental Protocols

Synthesis of (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6a)

This protocol is based on the synthesis described by Matiichuk et al.

Materials:

  • (4-(furan-2-yl)thiazol-2-yl)acetonitrile

  • Furfural

  • Ethanol

  • Piperidine

Procedure:

  • A mixture of (4-(furan-2-yl)thiazol-2-yl)acetonitrile and an equimolar amount of furfural is prepared in ethanol.

  • Two drops of piperidine are added to the mixture.

  • The flask is refluxed for 1 hour.

  • The precipitate that forms upon cooling is filtered off.

  • The collected solid is washed with ethanol.

  • The final product is purified by recrystallization from a mixture of ethanol and DMF.

Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Pathways

Experimental Workflow for Anticancer Evaluation

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Synthesis Synthesis of this compound derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot) Cell_Cycle->Signaling Xenograft Tumor Xenograft Model Signaling->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General workflow for the evaluation of novel anticancer compounds.

Potential Signaling Pathways in Cancer Targeted by Thiazole Derivatives

Disclaimer: The specific signaling pathway for this compound derivatives has not been fully elucidated. This diagram represents common pathways targeted by other anticancer thiazole-containing compounds.

G cluster_0 Signaling Cascades cluster_1 Cellular Processes cluster_2 Cellular Outcomes Thiazole This compound Derivatives PI3K PI3K/Akt Pathway Thiazole->PI3K Inhibition MAPK MAPK/ERK Pathway Thiazole->MAPK Inhibition Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Survival Cell Survival PI3K->Survival Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes Mitosis Mitosis Tubulin->Mitosis Required for Cell_Cycle_Arrest Cell Cycle Arrest Proliferation->Cell_Cycle_Arrest Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits Mitosis->Cell_Cycle_Arrest Inhibits

Caption: Potential signaling pathways targeted by thiazole derivatives.

Application Notes and Protocols: Anti-inflammatory Properties of 4-(2-furyl)-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on the representative compound 4-(2-furyl)-1,3-thiazol-2-amine. The information compiled from various studies on structurally related compounds suggests that this class of molecules holds promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key structural feature in many biologically active compounds. This document outlines the anti-inflammatory properties of 4-aryl-1,3-thiazol-2-amines, providing data on related compounds and detailed protocols for their evaluation.

Mechanism of Action

Studies on various 4-aryl-1,3-thiazol-2-amine derivatives indicate that their anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, these compounds can effectively reduce the inflammatory response.[3][4] The activation of the transcription factor NF-κB is a central event in inflammatory responses, as it upregulates the expression of many pro-inflammatory genes.[5][6][7] It is plausible that 4-aryl-1,3-thiazol-2-amines may also exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Anti_inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Activation Receptor->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Translocates to Compound This compound (or analog) Compound->IKK Potentially Inhibits COX2 COX-2 Compound->COX2 Inhibits 5LOX 5-LOX Compound->5LOX Inhibits Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes via 5-LOX Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Gene_Expression Induces

Caption: Putative anti-inflammatory mechanism of 4-aryl-1,3-thiazol-2-amines.

Data Presentation: In Vitro Anti-inflammatory Activity of Representative 4-Aryl-1,3-Thiazol-2-Amine Derivatives

The following tables summarize the in vitro anti-inflammatory activity of various N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. It is important to note that these data are for structurally related compounds and not for this compound itself.

Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of N-Aryl-4-Aryl-1,3-Thiazole-2-Amine Derivatives [2]

Compound IDR (Substitution on N-phenyl)R' (Substitution on 4-phenyl)Inhibition (%) at 10 µMIC₅₀ (nM)
3a 3,5-di-Me4-Cl98127
3b 3,5-di-Me4-F9835
3c 3,5-di-Me4-Br9725

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives

Compound IDCompound NameTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6b 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-211.65Selective for COX-2[2]
Derivative 1 N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX0.127-[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

4.1.1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with Test Compound Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide Assay (Griess Test) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay End End NO_Assay->End Cytokine_Assay->End

Caption: In vitro anti-inflammatory experimental workflow.

In Vitro COX-2 and 5-LOX Inhibition Assays

These protocols describe the direct enzymatic inhibition assays for COX-2 and 5-LOX.

4.2.1. COX-2 Inhibition Assay (Fluorometric) This protocol is based on a commercial COX-2 inhibitor screening kit.

  • Reagent Preparation: Prepare all reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, according to the kit's instructions.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add the test compound at various concentrations.

    • Add the COX-2 enzyme to all wells except the negative control.

    • Add the fluorescent probe.

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

4.2.2. 5-LOX Inhibition Assay (Fluorometric) This protocol is based on a commercial 5-LOX inhibitor screening kit.[8]

  • Reagent Preparation: Prepare all reagents, including human recombinant 5-LOX enzyme and a 5-LOX substrate, as per the kit's manual.

  • Reaction Setup:

    • Add the 5-LOX assay buffer to a 96-well plate.

    • Add the test compound at different concentrations.

    • Add the 5-LOX enzyme.

  • Initiate Reaction: Add the 5-LOX substrate to all wells.

  • Measurement: Measure the fluorescence at an excitation of ~500 nm and an emission of ~536 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value for the test compound.

Conclusion

The available literature strongly suggests that the 4-aryl-1,3-thiazol-2-amine scaffold is a promising starting point for the development of novel anti-inflammatory agents. While specific data for this compound is not yet available, the provided protocols offer a robust framework for its evaluation. The likely mechanism of action involves the inhibition of key inflammatory enzymes, COX-2 and 5-LOX, and potential modulation of the NF-κB signaling pathway. Further investigation into this specific compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes & Protocols: Development of 4-(2-furyl)-1,3-thiazol-2-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Specifically, derivatives of 4-(2-furyl)-1,3-thiazol-2-amine represent a promising class of molecules for drug discovery due to the combined pharmacophoric features of the furan and aminothiazole moieties. This document provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation as potential anticancer and antimicrobial agents.

Section 1: Synthesis of this compound Derivatives

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclization of an α-haloketone with a thiourea or thioamide.[3] For the synthesis of the core this compound scaffold, 2-bromo-1-(furan-2-yl)ethan-1-one is reacted with thiourea. Further derivatization can be achieved by modifying the 2-amino group or by using substituted thioureas in the initial synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the general procedure for synthesizing the title compound.

Materials:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Thiourea

  • Ethanol (Absolute)

  • Reflux condenser and heating mantle

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round bottom flask, dissolve an equimolar amount of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) and thiourea (1.0 eq) in absolute ethanol.[4]

  • Stir the mixture at room temperature for 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

  • Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).[4][6]

G cluster_workflow General Workflow for Hantzsch Thiazole Synthesis start 1. Mix Reactants (α-haloketone + Thiourea) in Ethanol reflux 2. Heat to Reflux (4-6 hours) start->reflux Heat monitor 3. Monitor Progress (TLC) reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temp. monitor->cool Complete isolate 5. Isolate Crude Product (Filtration) cool->isolate purify 6. Purify Product (Recrystallization) isolate->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize

Caption: Workflow for Hantzsch Thiazole Synthesis.

Section 2: Protocols for Biological Evaluation

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol:

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[7][10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow Workflow for MTT Cytotoxicity Assay seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Add Solubilizer (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 Value read->analyze

Caption: General workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.[12]

Experimental Protocol:

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

  • Fungal strains (e.g., Candida albicans)[1]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[13]

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well with serially diluted compound concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture 10-100 µL from each well that showed no visible growth onto an appropriate agar plate. Incubate the plates overnight. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[12]

G cluster_workflow Workflow for Broth Microdilution (MIC) Assay prepare_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate prepare_plate 2. Prepare Serial Dilutions of Compound in 96-well plate prepare_plate->inoculate incubate 4. Incubate Plate (18-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mbc 6. (Optional) Plate on Agar to Determine MBC/MFC read_mic->determine_mbc

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 3: Data Presentation

Quantitative data from biological assays should be organized systematically for clear interpretation and comparison. The following tables serve as templates for presenting results from anticancer and antimicrobial screening.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

This table is for summarizing the half-maximal inhibitory concentration (IC₅₀) values of the synthesized derivatives against various cancer cell lines. Values are typically expressed in micromolar (µM).

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2Selectivity Index*
4a -HDataDataData
4b -ClDataDataData
4c -OCH₃2.57 ± 0.16[5]7.26 ± 0.44[5]Data
5 AcetoxyDataDataData
Staurosporine (Control) -6.77 ± 0.41[5]8.4 ± 0.51[5]Data
Note: Data for compound 4c and Staurosporine are illustrative, taken from a study on different thiazole derivatives.[5] *Selectivity Index is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line.
Table 2: In Vitro Antimicrobial Activity (MIC/MBC Values)

This table is for summarizing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Values are typically expressed in µg/mL or µM.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
5a -HDataDataDataDataData
5x -CF₃0.06 - 0.12[15]0.12 - 0.23[15]0.06 - 0.12[15]0.12 - 0.23[15]Data
5u -NO₂0.47 - 3.75[15]0.94 - 3.75[15]0.47 - 3.75[15]0.94 - 3.75[15]Data
Ciprofloxacin (Control) -DataDataDataDataN/A
Fluconazole (Control) -N/AN/AN/AN/AData
Note: Data for compounds 5x and 5u are illustrative, taken from a study on 4-(indol-3-yl)thiazole-2-amines.[15]

Section 4: Relevant Signaling Pathway

Intrinsic Apoptosis Pathway

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress, leading to the activation of caspases and eventual cell death. Understanding this pathway is crucial for mechanistic studies of novel anticancer compounds.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., DNA Damage, Drug Treatment) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito Promotes bcl2 Bcl-2/Bcl-xL bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 (Executioner Caspase) apoptosome->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Key events in the intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis for 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-furyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield for my synthesis of this compound. What are the common causes?

A1: Low yields in the Hantzsch synthesis of this specific compound can often be attributed to several factors.[1][2] The primary areas to investigate include:

  • Purity of Starting Materials: The starting material, 2-bromoacetylfuran, can be unstable. Ensure it is pure and free from decomposition products. The purity of thiourea is also critical.

  • Reaction Conditions: Classical Hantzsch synthesis often requires heating, which can lead to the degradation of the acid-sensitive furan ring, resulting in polymerization or side-product formation.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For furan-containing compounds, acid-catalyzed polymerization can be a significant issue.

  • Product Precipitation: The desired product, this compound, may have some solubility in the reaction solvent, leading to losses during workup and filtration.

Q2: My reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a crystalline product. What is happening?

A2: The formation of a dark, tarry substance is a strong indication of the decomposition of the furan ring. The furan moiety is known to be sensitive to acidic conditions, which can be generated during the Hantzsch reaction (formation of HBr). This can lead to polymerization of the furan ring or other degradation pathways.

Troubleshooting Steps:

  • Use a milder solvent: Consider switching from ethanol to a less acidic or aprotic solvent.

  • Control the temperature: Avoid excessive heating. If using conventional heating, maintain a gentle reflux. Microwave-assisted synthesis can often provide rapid heating to the target temperature, minimizing the overall time the furan-containing compounds are exposed to high temperatures.

  • Add an acid scavenger: The inclusion of a non-nucleophilic base, such as calcium carbonate or pyridine, can neutralize the hydrobromic acid formed during the reaction, thus protecting the furan ring.

  • Optimize reaction time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.

Q3: The purification of my final product is difficult, and I see multiple spots on my TLC plate. What are the likely impurities?

A3: Multiple spots on a TLC plate suggest the presence of unreacted starting materials, intermediates, or side products. For this specific synthesis, likely impurities include:

  • Unreacted 2-bromoacetylfuran: This can be visualized on a TLC plate.

  • Unreacted thiourea: While often soluble in the workup solvents, excess thiourea can sometimes co-precipitate with the product.

  • Side products from furan degradation: These can result in a streak or multiple spots on the TLC plate.

  • Isomeric byproducts: Although less common in this specific reaction, alternative cyclization pathways can sometimes lead to isomeric impurities.

Purification Strategy:

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove most impurities. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used to isolate the pure product.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is a standard procedure for the Hantzsch synthesis of this compound.

Materials:

  • 2-bromoacetylfuran (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • 5% Sodium Bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetylfuran (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 78°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.[1]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with plenty of deionized water to remove any inorganic salts.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and potentially improve yields.

Materials:

  • 2-bromoacetylfuran (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • 5% Sodium Bicarbonate solution

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromoacetylfuran (1.0 eq), thiourea (1.2 eq), and ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow steps 6-11 from Protocol 1 for workup and purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize expected outcomes based on different reaction parameters. These are representative values and may vary based on the specific experimental setup.

Table 1: Effect of Reaction Method on Yield and Time

MethodTemperature (°C)TimeTypical Yield (%)
Conventional Heating782-4 hours65-75
Microwave-Assisted10010-20 min80-90
Ultrasound-AssistedRoom Temp.1-2 hours75-85

Table 2: Effect of Solvent on Yield (Conventional Heating)

SolventDielectric ConstantTypical Yield (%)Observations
Ethanol24.570Good solubility of reactants, clean reaction
Methanol32.768Similar to ethanol
Acetonitrile37.565May require higher temperatures
Water80.150-60Potential for improved yield with a phase-transfer catalyst

Visualizations

Reaction Mechanism

The Hantzsch synthesis of this compound proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-bromoacetylfuran 2-bromoacetylfuran Intermediate_1 S-alkylation Intermediate 2-bromoacetylfuran->Intermediate_1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product This compound Intermediate_2->Final_Product Dehydration

Caption: Mechanism of Hantzsch thiazole synthesis.

Troubleshooting Workflow

A logical workflow can help diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_purification Purification Issues Low_Yield Low Yield or No Product Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Check_Conditions Verify Reaction Conditions Low_Yield->Check_Conditions Multiple_Spots Multiple Spots on TLC Low_Yield->Multiple_Spots Change_Method Switch to Microwave or Ultrasound Check_Conditions->Change_Method Add_Scavenger Add Acid Scavenger (e.g., CaCO3) Check_Conditions->Add_Scavenger Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Conditions->Optimize_Time_Temp Recrystallize Recrystallize from Optimal Solvent Multiple_Spots->Recrystallize Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If impurities persist

References

Improving yield and purity of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols to improve the yield and purity of 4-(2-furyl)-1,3-thiazol-2-amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For this specific compound, the reactants are 2-bromo-1-(2-furyl)ethanone and thiourea.[3]

Q2: What are the critical starting materials for this synthesis?

The essential starting materials are:

  • α-Haloketone: 2-bromo-1-(2-furyl)ethanone is the typical choice. It can be synthesized by the bromination of 2-acetylfuran.

  • Thio-compound: Thiourea is the standard reagent that provides the 2-amino group and the sulfur atom for the thiazole ring.[1][4]

Q3: What are the potential side reactions that can lower the purity and yield?

Several side reactions can occur:

  • Self-condensation of the α-haloketone: The α-haloketone can react with itself, especially under basic conditions.

  • Formation of isomers: Under certain conditions, particularly with substituted thioureas, the formation of isomeric products is possible, although less common with unsubstituted thiourea.[5]

  • Decomposition: The furan ring can be sensitive to strongly acidic conditions, which may lead to decomposition and the formation of polymeric byproducts.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 50:50 v/v), to track the consumption of the starting materials (α-haloketone) and the formation of the product.[1] The product, being more polar, will typically have a lower Rf value than the starting ketone.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or failed completely. What are the likely causes and how can I improve the outcome?

A: Low yield is a common problem that can be traced to several factors. Systematically check the following points:

  • Purity of Starting Materials: The α-haloketone (2-bromo-1-(2-furyl)ethanone) is often the culprit. It can be unstable and should be used when fresh or purified by recrystallization or column chromatography before use. Ensure the thiourea is dry and of high purity.

  • Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.[6][7]

    • Temperature: While some reactions proceed at room temperature, heating is often required. Refluxing the reaction mixture in a suitable solvent like ethanol can significantly increase the yield.[7]

    • Solvent: Ethanol is the most commonly used and effective solvent.[7][8] A mixture of ethanol and water can also be effective.[6]

    • Reaction Time: Reaction times can vary from 30 minutes to several hours.[1][4][9] Monitor the reaction by TLC to determine the optimal time and avoid byproduct formation from prolonged heating.

  • Reaction Scale and Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[1]

  • Alternative Heating Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 30 minutes) and improve yields for Hantzsch reactions compared to conventional heating.[9]

Problem: Impure Final Product

Q: My final product appears impure, showing multiple spots on TLC, a broad melting point, or discoloration. What purification strategies should I employ?

A: Achieving high purity often requires a robust purification strategy.

  • Initial Work-up: After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into cold water or a dilute base solution (e.g., 5% sodium carbonate) to neutralize any acid formed (HBr).[1] The resulting solid can be collected by filtration.

  • Washing: Wash the filtered crude solid with water to remove inorganic salts and then with a non-polar solvent like diethyl ether or hexane to remove unreacted ketone and other non-polar impurities.[4]

  • Recrystallization: This is the most effective method for purifying the final product. Methanol and ethanol are commonly used solvents for recrystallizing 2-aminothiazole derivatives.[4][10] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.[11] A gradient of ethyl acetate in hexane is a typical eluent system.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of this compound

This protocol is a standard Hantzsch synthesis method adapted for this specific compound.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-furyl)ethanone (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), cool the mixture to room temperature. Pour the contents into a beaker of ice-cold water to precipitate the crude product.[8]

  • Neutralization & Filtration: Neutralize the mixture with a 5% aqueous sodium carbonate or ammonium hydroxide solution.[1][4] Collect the resulting solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filtered solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the solid product in a vacuum oven at a low temperature (e.g., 50-60 °C).

Protocol 3.2: Purification by Recrystallization

  • Solvent Selection: Place the crude, dry this compound in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently on a hot plate until the solid completely dissolves.[4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If desired, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum to remove any residual solvent.

Section 4: Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes typical findings from studies on Hantzsch thiazole synthesis, which can be applied to this specific reaction.

Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield

Entry Solvent Temperature (°C) Method Typical Yield Range (%) Reference
1 Ethanol Reflux (~78 °C) Conventional 70 - 90% [7]
2 Methanol Reflux (~65 °C) Conventional 65 - 85% [1][9]
3 Ethanol/Water (1:1) 65 °C Conventional 79 - 90% [6]
4 Methanol 90 °C Microwave > 90% [9]

| 5 | Acetone | Room Temp | Conventional | 60 - 75% |[12] |

Note: Yields are representative for 2-aminothiazole syntheses and may vary for the specific target compound.

Section 5: Visual Guides

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Prepare Reactants (α-haloketone + thiourea) Reaction 2. Hantzsch Reaction (Reflux in Ethanol) Reactants->Reaction Precipitation 3. Precipitate in Water & Neutralize Reaction->Precipitation Filtration 4. Filter & Wash Crude Product Precipitation->Filtration Purify 5. Recrystallize (from Methanol/Ethanol) Filtration->Purify Analysis 6. Analyze Final Product (TLC, MP, NMR) Purify->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Simplified Hantzsch Synthesis Mechanism

G Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate (SN2 Attack) Reactants->Intermediate1 Step 1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Step 2 Intramolecular Cyclization Product This compound Intermediate2->Product Step 3 Dehydration (-H₂O)

Caption: Key steps of the Hantzsch thiazole synthesis mechanism.[1][2]

Diagram 3: Troubleshooting Flowchart for Low Yield

G Start Low Yield Issue CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimized? CheckPurity->CheckConditions Yes PurifySM Purify α-haloketone (Recrystallize/Chromatography) CheckPurity->PurifySM No CheckWorkup Was work-up procedure correct? CheckConditions->CheckWorkup Yes OptimizeTemp Increase temperature (Reflux) CheckConditions->OptimizeTemp No ReviewWorkup Ensure complete precipitation and proper neutralization CheckWorkup->ReviewWorkup No Success Yield Improved CheckWorkup->Success Yes PurifySM->CheckConditions ChangeSolvent Use optimal solvent (e.g., Ethanol) OptimizeTemp->ChangeSolvent UseMicrowave Consider microwave -assisted synthesis ChangeSolvent->UseMicrowave UseMicrowave->CheckWorkup ReviewWorkup->Success

Caption: A logical guide to troubleshooting low reaction yields.

References

Stability of 4-(2-furyl)-1,3-thiazol-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(2-furyl)-1,3-thiazol-2-amine under various experimental conditions. The content is structured to help troubleshoot common stability issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this molecule is the furan ring, which is highly susceptible to degradation under acidic conditions through acid-catalyzed ring-opening.[1][2] The 2-aminothiazole core is generally more stable but, as a heterocyclic amine, its solubility and reactivity can be influenced by pH.[3]

Q2: How do acidic conditions affect the stability of the compound?

A2: Acidic conditions can lead to the protonation of the furan ring, which is the rate-limiting step in its degradation.[1][2] This is followed by a nucleophilic attack from a solvent molecule like water, leading to the opening of the furan ring.[1] This degradation can result in a loss of biological activity and the formation of impurities, which may appear as a discoloration (e.g., yellowing or browning) of the solution.

Q3: What is the expected solubility of this compound?

A3: The molecule contains a basic 2-amino group, which suggests that its solubility in aqueous solutions will be pH-dependent. Solubility is expected to increase in acidic conditions due to the protonation of the amine group, forming a more soluble salt.[3] The compound is also likely soluble in polar organic solvents like DMSO, DMF, and alcohols.[4]

Q4: Are there any specific storage recommendations for this compound?

A4: While specific data for this compound is not available, based on its structure, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, preparing them fresh is ideal. If stock solutions in solvents like DMSO are to be stored, they should be kept at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Q5: How do substituents on the furan ring affect its stability?

A5: The stability of the furan ring against acid-catalyzed degradation is influenced by its substituents. Electron-withdrawing groups can enhance stability, while electron-releasing groups can activate the ring, potentially leading to faster degradation or polymerization.[5]

Troubleshooting Guide

Problem: I am observing a rapid loss of my compound's activity when using an acidic buffer (pH < 6).

  • Likely Cause: The furan ring of your compound is likely undergoing acid-catalyzed ring-opening, leading to its degradation.[1][2] This is a known instability for furan-containing molecules.

  • Solutions:

    • Adjust pH: If your experiment allows, increase the pH of your buffer to be as close to neutral as possible (pH 6.5-7.5).

    • Minimize Exposure Time: Prepare your acidic solutions immediately before use and minimize the time the compound is exposed to acidic conditions.

    • Lower Temperature: Perform the experiment at a lower temperature (e.g., on ice) to slow down the rate of degradation.

Problem: My stock solution in DMSO is turning yellow/brown over time.

  • Likely Cause: This discoloration can be a sign of compound degradation. While the 2-aminothiazole moiety itself is a light brown solid, progressive darkening can indicate the formation of degradation products or polymers, potentially initiated by light or trace amounts of acid/water in the solvent.

  • Solutions:

    • Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect against photolytic degradation.

    • Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions.

    • Aliquot and Store: Aliquot your stock solution into smaller, single-use vials to avoid contamination and repeated freeze-thaw cycles. Store at -80°C for long-term stability.

Problem: I am seeing multiple peaks in my HPLC analysis of a sample that should be pure.

  • Likely Cause: The additional peaks are likely degradation products. This can happen during sample preparation, storage, or even during the HPLC analysis if an acidic mobile phase is used.

  • Solutions:

    • Analyze Sample Preparation: Ensure that the sample is not exposed to harsh conditions (strong acids, high heat) before injection.

    • Modify HPLC Method: If using an acidic mobile phase (e.g., with trifluoroacetic acid - TFA), try to reduce the acid concentration or shorten the run time. Consider using a mobile phase with a less aggressive acid or a higher pH if your chromatography allows.

    • Perform a Forced Degradation Study: To confirm that the extra peaks are degradants, you can perform a forced degradation study as outlined in the protocol below. This will help you identify the retention times of potential degradation products.

Data on Compound Stability

Stress ConditionTimeTemperature% Degradation (Illustrative)Observations
Acid Hydrolysis 24 hours60°C~ 45%Significant degradation, solution turned dark yellow.
0.1 M HCl
Base Hydrolysis 24 hours60°C~ 5%Minor degradation observed.
0.1 M NaOH
Oxidative 24 hours25°C~ 10%Moderate degradation.
3% H₂O₂
Thermal 48 hours80°C< 2%Compound is relatively stable to heat in solid form.
(Solid State)
Photolytic 24 hours25°C~ 15%Noticeable degradation, handle in low-light conditions.
(In Solution)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical procedure to assess the stability of the compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the same time points for analysis.

  • Photostability:

    • Place a solution of the compound (e.g., in quartz cuvettes or clear vials) in a photostability chamber with a controlled light source (e.g., UV and visible light).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizations

Stability_Testing_Workflow start Start: Pure Compound prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid pH base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base pH oxide Oxidative (3% H2O2, RT) stress->oxide Redox photo Photolytic (UV/Vis Light) stress->photo Light analysis HPLC Analysis acid->analysis base->analysis oxide->analysis photo->analysis data Calculate % Degradation Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation stability study.

Furan_Degradation_Pathway compound This compound protonation Protonation of Furan Ring (Rate-Limiting Step) compound->protonation H+ (Acidic Conditions) attack Nucleophilic Attack (e.g., by H2O) protonation->attack intermediate Dihydrofuranol Intermediate attack->intermediate ring_opening Ring Opening intermediate->ring_opening H+ products 1,4-Dicarbonyl Degradation Products + Loss of Activity ring_opening->products

Caption: Postulated acid-catalyzed degradation pathway of the furan moiety.

References

Overcoming poor reactivity of starting materials in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Poor Reactivity of Starting Materials

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity of starting materials during thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is not proceeding or giving very low yields. What are the common causes for poor reactivity?

A1: Poor reactivity in Hantzsch synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, can stem from several factors[1][2]. The primary reasons include:

  • Low electrophilicity of the α-haloketone: The reaction initiates with a nucleophilic attack from the thioamide's sulfur on the α-carbon of the haloketone[1][2]. If the ketone is substituted with strong electron-donating groups, this carbon becomes less electrophilic, slowing down the initial SN2 reaction.

  • Low nucleophilicity of the thioamide/thiourea: Electron-withdrawing groups on the thioamide can reduce the nucleophilicity of the sulfur atom, hindering its attack on the α-haloketone. The stability of the thioamide under the reaction conditions is also crucial, as some can be unstable in acidic media[3].

  • Steric hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically impede the approach of the reacting centers, thus reducing the reaction rate.

  • Inappropriate reaction conditions: Factors such as solvent polarity, temperature, reaction time, and the presence or absence of a catalyst play a critical role. Many traditional methods suffer from drawbacks like harsh reaction conditions and long reaction times[3][4].

Q2: How can I enhance the reactivity of a poorly reactive α-haloketone?

A2: To improve the reactivity of the α-haloketone, consider the following strategies:

  • Change the halogen: The reactivity of α-haloketones follows the order I > Br > Cl. If you are using an α-chloroketone, switching to the corresponding α-bromoketone or α-iodoketone can significantly increase the reaction rate due to better leaving group ability.

  • Use activating agents: While less common for the ketone part, ensuring the subsequent cyclization step is efficient can help drive the reaction forward. This is more related to the overall reaction conditions.

  • Alternative synthetic routes: If modifying the haloketone is not feasible, alternative methods that avoid them altogether exist, such as those using α-diazoketones or α,β-unsaturated carbonyl compounds[4].

Q3: My thioamide seems unreactive. What modifications or alternative reagents can I use?

A3: For unreactive thioamides, several approaches can be taken:

  • Activation of the thioamide: The nucleophilicity of the sulfur atom is key. While specific activating agents for this purpose are not commonly cited, ensuring the reaction medium facilitates the thioamide's nucleophilic character is important.

  • Alternative sulfur sources: If the thioamide itself is the issue, consider in-situ generation or using alternative reagents like thiourea, thiosemicarbazides, or dithiocarbamates which are often highly reactive[2][4]. For the synthesis of 2-aminothiazoles, thiourea is a very common and effective starting material[5][6].

  • Modified Hantzsch conditions: For N-monosubstituted thioamides, acidic conditions can alter the regioselectivity of the reaction, which may be a strategy to consider if the desired isomer is not forming[7].

Q4: Can changing the reaction conditions improve my yield with poorly reactive substrates?

A4: Absolutely. Optimizing reaction conditions is a critical troubleshooting step.

  • Solvent: The choice of solvent can significantly impact reaction rates. Polar protic solvents like ethanol and methanol are commonly used and are often effective[1][6]. In some cases, higher polarity solvents like trifluoroethanol have shown superior results[8]. Greener options like water or solvent-free conditions have also been successfully employed[4].

  • Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, this must be balanced against the potential for decomposition of starting materials or products[8].

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome the limitations of conventional heating. It can dramatically reduce reaction times (from hours to minutes), increase yields, and enhance selectivity[9][10][11].

  • Catalysis: While the classic Hantzsch synthesis can proceed without a catalyst, various catalysts can improve yields and reaction rates, especially with challenging substrates. These include silica-supported tungstosilisic acid[5], reusable NiFe2O4 nanoparticles[12], and copper or palladium-based catalysts for more advanced C-H activation strategies[13].

  • Ultrasonic Irradiation: Similar to microwave assistance, sonication can provide mechanical energy to the reaction, leading to higher yields and shorter reaction times under milder conditions[4][5].

Q5: Are there modern alternatives to the Hantzsch synthesis for preparing thiazoles from unreactive starting materials?

A5: Yes, significant progress has been made in developing new methodologies for thiazole synthesis. Some notable alternatives include:

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide[3][14].

  • Gabriel Synthesis: Involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at high temperatures[2].

  • Reactions with α-Diazoketones: Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioamides or thioureas to form thiazoles under mild, metal-free conditions[13].

  • Multi-component Reactions: One-pot, multi-component procedures are highly efficient and can offer access to complex thiazole derivatives that might be difficult to obtain through traditional linear synthesis[4][5].

  • Visible-light mediated synthesis: Green and catalyst-free methods using visible light are emerging, offering high yields and a broad substrate scope[13].

Troubleshooting Guides
Guide 1: Low Yield in Hantzsch Synthesis of 2-Aminothiazoles

This guide addresses low yields when reacting an α-haloketone with thiourea.

Symptom Possible Cause Suggested Solution(s)
No or trace product formation 1. Poorly reactive α-haloketone (e.g., α-chloro vs. α-bromo).2. Low reaction temperature.3. Insufficient reaction time.1. Switch from α-chloroketone to α-bromoketone.2. Increase temperature, refluxing in a suitable solvent like ethanol.3. Employ microwave irradiation to drastically reduce reaction time and potentially increase yield[10][11].
Reaction starts but stalls (incomplete conversion) 1. Decomposition of starting materials or product.2. Reversibility of an intermediate step.1. Optimize temperature; elevated temperatures can sometimes lead to decomposition[8].2. Consider using a catalyst to accelerate the rate-limiting step (e.g., silica-supported tungstosilisic acid)[5].3. Use a solvent-free approach, which can be very rapid and high-yielding[13].
Formation of multiple byproducts 1. Side reactions due to harsh conditions.2. Ambident nucleophilicity of thiourea (N vs. S attack).1. Lower the reaction temperature and extend the reaction time.2. Use milder, greener methods such as ultrasonic irradiation[5].3. Under acidic conditions, the regioselectivity can change, leading to different isomers[7]. Ensure neutral or slightly basic conditions for standard 2-aminothiazole synthesis.
Guide 2: Enhancing Reactivity with Alternative Energy Sources

This table compares conventional heating with microwave and ultrasonic irradiation for a model Hantzsch reaction.

Parameter Conventional Heating Microwave Irradiation Ultrasonic Irradiation
Typical Reaction Time Hours (e.g., 8-10 hours)[10][15]Minutes (e.g., 5-15 minutes)[10][15]Minutes to Hours (often shorter than conventional)[5]
Typical Yield Moderate to Good (e.g., 45-65%)[11]Good to Excellent (e.g., 70-92%)[11]Good to Excellent (e.g., 79-90%)[5]
Energy Input Thermal ConductionDirect interaction with polar moleculesAcoustic Cavitation
Heating Profile Non-uniform, surface heatingRapid, uniform, internal heating[9]Localized high-pressure and high-temperature spots
Key Advantage for Poor Reactivity Simple setupOvercomes kinetic barriers, rapid optimizationEnhances mass transfer, can be run at lower bulk temperatures
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is an example of a rapid and efficient synthesis using microwave irradiation.

Materials:

  • Substituted acetophenone (e.g., acetophenone) (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Microwave synthesis vial

Procedure:

  • Combine the substituted acetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in a microwave synthesis vial[15].

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 170-300 W for 5-15 minutes[4][15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure 2-aminothiazole derivative[15].

Protocol 2: Conventional Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol details a standard synthesis using conventional heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[1][6].

  • Add 5 mL of methanol and a stir bar[1].

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., reflux) for 30 minutes to several hours, monitoring by TLC[1][6].

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate[1].

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water and allow it to air dry[6].

Visualizations
Troubleshooting Workflow for Poor Reactivity

This diagram outlines a logical workflow for diagnosing and solving issues with poor reactivity in thiazole synthesis.

G cluster_0 Troubleshooting Workflow start Low Yield or No Reaction check_reactants Evaluate Starting Materials (Electronic Effects, Steric Hindrance) start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions modify_reactants Modify Starting Materials check_reactants->modify_reactants optimize_conditions Optimize Conditions check_conditions->optimize_conditions modify_reactants->optimize_conditions If modification is minor alt_route Consider Alternative Synthesis Route modify_reactants->alt_route If modification fails use_catalyst Introduce Catalyst (e.g., SiW/SiO2, Nano-NiFe2O4) optimize_conditions->use_catalyst If optimization is insufficient alt_energy Use Alternative Energy Source (Microwave, Ultrasound) optimize_conditions->alt_energy If optimization is insufficient success Successful Synthesis use_catalyst->success alt_energy->success alt_route->success

Caption: A decision-making workflow for troubleshooting poor reactivity in thiazole synthesis.

Hantzsch Thiazole Synthesis Pathway

This diagram illustrates the key steps in the Hantzsch thiazole synthesis mechanism.

G cluster_1 Hantzsch Synthesis Mechanism r1 α-Haloketone intermediate1 S-Alkylation Intermediate (SN2 Attack) r1->intermediate1 r2 Thioamide r2->intermediate1 intermediate2 Hydroxythiazoline Intermediate (Intramolecular Cyclization) intermediate1->intermediate2 Nucleophilic Attack (N on C=O) product Thiazole Product (Dehydration) intermediate2->product - H2O

References

Technical Support Center: Purification of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: My purified 2-aminothiazole compound shows poor stability, especially in DMSO stock solutions. What could be the cause and how can I mitigate this?

A1: 2-Aminothiazole derivatives can be susceptible to degradation, and issues with stability in DMSO stock solutions are a known concern.[1] Decomposition can occur at room temperature, leading to the formation of oxygenated and dimerized species that may be responsible for observed biological activity, creating a risk of false positive results in screening campaigns.[1]

Mitigation Strategies:

  • Storage Conditions: Store DMSO stock solutions at low temperatures, such as -20°C, to minimize decomposition.[1]

  • Fresh Solutions: Whenever possible, prepare fresh solutions immediately before use.

  • Solvent Choice: If the experimental design allows, consider alternative solvents after verifying the compound's stability in them.

Q2: I am struggling to remove impurities from my 2-aminothiazole synthesis. What are some common impurities and effective purification techniques?

A2: Impurities in 2-aminothiazole synthesis often arise from side reactions and the inherent instability of some starting materials, such as monochloroacetaldehyde (MCA).[2] These impurities can be difficult to separate and may lead to product decomposition over time.[2]

Common Purification Techniques:

  • Column Chromatography: This is a versatile and widely used method for purifying 2-aminothiazole derivatives.[3][4] The choice of stationary phase (typically silica gel) and a suitable mobile phase is critical for achieving good separation.[3]

  • Recrystallization: This technique can be effective for obtaining highly pure crystalline products.[2][4][5] The choice of solvent is crucial for successful recrystallization.

  • Extraction: Liquid-liquid extraction is often used during the work-up to remove water-soluble impurities.[2][6]

Q3: My column chromatography purification is not giving good separation. What parameters can I optimize?

A3: Achieving optimal separation in column chromatography depends on several factors. The polarity of your specific 2-aminothiazole derivative, which is influenced by its substituents, will dictate the ideal conditions.[3]

Optimization Parameters:

  • Mobile Phase Polarity: The polarity of the solvent system is a key factor. A common strategy is to start with a less polar solvent system and gradually increase the polarity (gradient elution).[3] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3][7]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of 2-aminothiazole compounds.[3] The mesh size of the silica gel can also influence the separation.

  • Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the mobile phase before loading it onto the column.[3] Adsorbing the compound onto a small amount of silica gel before loading can also improve resolution.[3]

Troubleshooting Guides

Low Yield After Column Chromatography

If you are experiencing a low yield after purifying your 2-aminothiazole compound using column chromatography, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield in Column Chromatography

LowYieldChromatography start Low Yield After Column Chromatography check_tlc Did you perform TLC to determine the optimal solvent system? start->check_tlc optimize_solvent Optimize solvent system using TLC with varying polarities. check_tlc->optimize_solvent No check_loading How was the sample loaded onto the column? check_tlc->check_loading Yes optimize_solvent->check_loading dry_loading Consider dry loading: adsorb compound onto silica gel before loading. check_loading->dry_loading Wet loading wet_loading If wet loading, was a minimal amount of solvent used? check_loading->wet_loading Dry loading check_fractions Were all fractions containing the product collected? dry_loading->check_fractions reduce_solvent Use the minimum volume of the initial mobile phase to dissolve the sample. wet_loading->reduce_solvent No wet_loading->check_fractions Yes reduce_solvent->check_fractions monitor_tlc Monitor all fractions by TLC to ensure complete collection of the product. check_fractions->monitor_tlc Unsure check_stability Is the compound stable on silica gel? check_fractions->check_stability Yes monitor_tlc->check_stability alt_purification Consider alternative purification methods like recrystallization. check_stability->alt_purification No end Improved Yield check_stability->end Yes alt_purification->end

Caption: Troubleshooting workflow for low yield in column chromatography.

Failed Recrystallization

If your 2-aminothiazole compound fails to crystallize or oils out during recrystallization, follow this guide:

Troubleshooting Workflow for Failed Recrystallization

FailedRecrystallization start Failed Recrystallization (Oiling out or no crystals) check_solvent Is the chosen solvent system appropriate? start->check_solvent test_solvents Test a range of single and mixed solvent systems for solubility. check_solvent->test_solvents No/Unsure check_saturation Was the solution saturated at high temperature? check_solvent->check_saturation Yes test_solvents->check_saturation reduce_volume Reduce solvent volume by gentle heating and evaporation to achieve saturation. check_saturation->reduce_volume No check_cooling How was the solution cooled? check_saturation->check_cooling Yes reduce_volume->check_cooling slow_cooling Allow the solution to cool slowly to room temperature, then in an ice bath. check_cooling->slow_cooling Rapidly induce_crystallization Induce crystallization by scratching the flask or adding a seed crystal. check_cooling->induce_crystallization Slowly, but no crystals slow_cooling->induce_crystallization check_purity Is the crude material sufficiently pure? induce_crystallization->check_purity pre_purify Consider a preliminary purification step like column chromatography. check_purity->pre_purify No end Successful Crystallization check_purity->end Yes pre_purify->end

Caption: Troubleshooting workflow for failed recrystallization.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 2-Aminothiazole Derivatives

Compound TypeStationary PhaseMobile Phase System (v/v)Reference
4-phenyl-thiazol-2-acrylamide derivativeSilica gelEthyl acetate:Petroleum ether:Triethylamine (1:8:0.001)[7]
4,5-disubstituted thiazole-2-acetamideSilica gelDichloromethane:Methanol (98:2 to 95:5)[8]
General 2-aminothiazole sulfonamidesSilica gel 60 (70-230 mesh)Not specified, requires optimization[4]
General 2-aminothiazole derivativesSilica gelEthyl acetate:Petroleum ether (1:10)[7]

Table 2: Recrystallization Solvents for 2-Aminothiazole Compounds

CompoundRecrystallization SolventReference
2-aminothiazoleBenzene[2]
General 2-aminothiazole derivativesEthanol[5][6]

Experimental Protocols

Protocol 1: Purification of a 2-Aminothiazole Derivative by Column Chromatography

This is a general protocol and may need optimization based on the specific properties of your compound.[3]

Materials:

  • Crude 2-aminothiazole compound

  • Silica gel (e.g., 60-120 mesh)

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[3]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, dissolve in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.[3]

  • Elution: Begin elution with the selected mobile phase, starting with a less polar solvent system. If a gradient elution is required, gradually increase the solvent polarity.[3]

  • Fraction Collection: Collect the eluent in fractions.[3]

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.[3]

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.[3]

Protocol 2: Purification of 2-Aminothiazole by Recrystallization

This protocol is an example and the choice of solvent will depend on the specific 2-aminothiazole derivative.

Materials:

  • Crude 2-aminothiazole compound

  • Appropriate recrystallization solvent (e.g., ethanol, benzene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

References

Technical Support Center: Addressing Off-Target Effects of 2-Aminothiazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects associated with 2-aminothiazole derivatives in your experimental assays. These compounds are known to be "frequent hitters" and are often classified as Pan-Assay Interference Compounds (PAINS), which can lead to misleading results.[1][2] This guide will equip you with the necessary knowledge and protocols to ensure the validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with 2-aminothiazole derivatives?

A1: 2-Aminothiazole derivatives are notorious for causing a variety of off-target effects that are not due to specific binding to the intended target. The most common issues include:

  • Compound Aggregation: At certain concentrations, these molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.

  • Assay Interference: The inherent properties of the 2-aminothiazole scaffold can interfere with assay readouts. This includes:

    • Fluorescence Interference: Compounds may be intrinsically fluorescent or can quench the fluorescence of a reporter molecule, leading to inaccurate measurements in fluorescence-based assays.

    • Absorbance Interference: Colored compounds can interfere with absorbance-based assays.

  • Reactivity: Some 2-aminothiazole derivatives can be chemically reactive, leading to covalent modification of proteins or other assay components, resulting in non-specific inhibition.

Q2: My 2-aminothiazole derivative shows potent activity in a primary screen but fails in secondary or orthogonal assays. What could be the reason?

A2: This is a classic hallmark of a frequent hitter or PAINS compound.[2] The discrepancy often arises because the primary assay is susceptible to one of the off-target mechanisms mentioned above (e.g., aggregation or fluorescence interference). Secondary assays, which may use different detection methods or buffer conditions, are often not affected in the same way, thus revealing the non-specific nature of the initial hit. It is crucial to perform orthogonal assays to validate any hits from primary screens.

Q3: How can I quickly assess if my compound is a potential PAINS or frequent hitter?

A3: Several computational tools and databases can help you flag potential PAINS based on their chemical substructures. These tools can serve as an initial filter to prioritize compounds for further experimental validation. However, it's important to note that not all compounds containing a PAINS substructure are problematic, and experimental validation is always necessary.[3]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • High Hill slope in the concentration-response curve.

  • Inhibition is sensitive to enzyme concentration.

  • Inconsistent IC50 values between experiments.

  • Activity is significantly reduced in the presence of a non-ionic detergent.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Compound Aggregation start Observe symptoms of aggregation detergent_assay Perform assay with and without 0.01% Triton X-100 start->detergent_assay compare_ic50 Compare IC50 values detergent_assay->compare_ic50 significant_shift Significant IC50 shift? compare_ic50->significant_shift dls Confirm with Dynamic Light Scattering (DLS) significant_shift->dls Yes no_aggregation Aggregation is unlikely significant_shift->no_aggregation No conclusion Conclude aggregation is likely cause of activity dls->conclusion

Caption: Workflow for investigating and confirming compound aggregation.

Detailed Methodologies:

  • Detergent Assay:

    • Prepare two sets of your standard assay.

    • In one set, include a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.

    • Run the assay with a full concentration-response curve of your 2-aminothiazole derivative in both conditions.

    • Calculate and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.

Issue 2: Suspected Fluorescence Interference

Symptoms:

  • High background signal in fluorescence assays.

  • Non-linear or unusual dose-response curves.

  • Discrepancy between fluorescence and non-fluorescence-based orthogonal assays.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Fluorescence Interference start Suspect fluorescence interference autofluorescence_test Measure fluorescence of compound alone start->autofluorescence_test quenching_test Measure fluorescence of reporter with and without compound autofluorescence_test->quenching_test interference_detected Interference detected? quenching_test->interference_detected orthogonal_assay Perform orthogonal assay (e.g., absorbance-based) interference_detected->orthogonal_assay Yes no_interference Fluorescence interference unlikely interference_detected->no_interference No conclusion Confirm activity and disregard fluorescence data orthogonal_assay->conclusion

Caption: Workflow for identifying and mitigating fluorescence interference.

Detailed Methodologies:

  • Autofluorescence Measurement:

    • Prepare a plate with your 2-aminothiazole derivative at various concentrations in the assay buffer, without the fluorescent reporter.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

    • A significant signal that correlates with compound concentration indicates autofluorescence.

  • Quenching Assay:

    • Prepare a solution of your fluorescent reporter at the concentration used in your assay.

    • Measure the fluorescence of the reporter alone.

    • Add your 2-aminothiazole derivative at various concentrations and measure the fluorescence again.

    • A concentration-dependent decrease in the reporter's fluorescence indicates a quenching effect.

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for various 2-aminothiazole derivatives, highlighting their activity against different cancer cell lines. This data can serve as a reference for expected potency and help in identifying significant deviations in your own experiments.[4][5]

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [4]

Compound IDR-group (at 5- position)Cancer Cell LineIC50 (µM)
1 -BrH1299 (Lung)6.61
2 -BrSHG-44 (Glioma)9.34
3 -Carboxylic acid phenylamideK562 (Leukemia)16.3
4 -Carboxylic acid phenylamideMCF-7 (Breast)20.2
5 -Carboxylic acid phenylamideHT-29 (Colon)21.6

Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Substituted 2-Aminothiazole Derivatives [5]

Compound IDR-group (at 5- position)MicroorganismMIC (µg/mL)
2-AT (Parent) -HE. coli>100
6 -ArylazoE. coli12.5
7 -ArylazoS. aureus25
8 -ArylazoA. niger50
9 -ArylazoA. oryzae50

Experimental Protocols

MTT Assay for Cell Viability

This protocol is widely used to assess the cytotoxic effects of compounds on cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of the 2-aminothiazole derivative for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

2-aminothiazole derivatives have been reported to non-specifically inhibit various protein kinases.[6] The following diagram illustrates a generalized kinase signaling pathway that can be promiscuously inhibited by these compounds.

G cluster_2 Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK G cluster_3 Hit Validation Workflow PrimaryScreen Primary Screen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation PAINSFilter Computational PAINS Filter HitConfirmation->PAINSFilter Counterscreens Counterscreens (Aggregation, Fluorescence) PAINSFilter->Counterscreens OrthogonalAssay Orthogonal Assay Counterscreens->OrthogonalAssay SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR ValidatedHit Validated Hit SAR->ValidatedHit

References

Enhancing the biological activity of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological activity of 4-(2-furyl)-1,3-thiazol-2-amine and its derivatives.

Troubleshooting Guides

Synthesis of this compound Derivatives

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a common method for preparing 2-aminothiazoles from α-haloketones and a sulfur source like thiourea, can sometimes result in low yields.[1][2]

Possible Causes and Solutions:

Cause Troubleshooting Step
Impure Reactants Ensure the α-haloketone (e.g., 2-bromo-1-(2-furyl)ethanone) and thiourea are of high purity. Impurities can lead to side reactions, consuming starting materials and complicating purification.[1]
Suboptimal Solvent The choice of solvent is crucial for reaction rate and yield.[1] Screen different solvents such as ethanol, methanol, 1-butanol, or 2-propanol to find the optimal one for your specific substrates.[1][3] In some cases, solvent-free methods can also be effective.[3]
Incorrect Reaction Temperature The reaction temperature can significantly impact the outcome. Conventional heating often requires reflux for several hours.[1] Consider using microwave-assisted synthesis, which can shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1]
Thioamide Instability The stability of thiourea can be a limiting factor, especially in acidic conditions.[1] Ensure the reaction pH is controlled.
Side Reactions The formation of byproducts can reduce the yield of the desired thiazole. Optimize reaction conditions (temperature, time, solvent) to minimize side reactions. Purification by recrystallization or column chromatography may be necessary.

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions:

Cause Troubleshooting Step
Complex Reaction Mixture If the reaction produces multiple byproducts, purification can be challenging. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation.
Inappropriate Crystallization Solvent If recrystallization is the chosen purification method, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product. Ethanol is often a suitable solvent for recrystallizing thiazole derivatives.[4]
Product Tailing on Silica Gel The basic nature of the 2-amino group can cause tailing during column chromatography on silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine to the eluent.
Biological Activity Screening

Issue 1: Inconsistent or Non-reproducible Bioassay Results

Possible Causes and Solutions:

Cause Troubleshooting Step
Compound Purity Impurities in the synthesized compounds can interfere with biological assays. Ensure the purity of your compounds using techniques like NMR, Mass Spectrometry, and HPLC before screening.
Compound Solubility Poor solubility of the test compounds in the assay buffer can lead to inaccurate results. Use a co-solvent like DMSO to dissolve the compounds, but ensure the final concentration of the co-solvent does not affect the assay.[5] It is recommended to keep the final DMSO concentration low (e.g., <1%).
Assay Interference Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Run appropriate controls, including the compound alone without the biological target, to check for interference.[5]
Cell Line Viability When using cell-based assays, ensure the health and viability of the cell lines. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to general cytotoxicity.[6][7]
Inconsistent Pipetting/Handling Ensure accurate and consistent pipetting techniques and that all reagents are properly mixed. Use calibrated pipettes and follow a standardized protocol.

Issue 2: High Background Signal in Enzyme Inhibition Assays

Possible Causes and Solutions:

Cause Troubleshooting Step
Non-specific Inhibition The compound may be inhibiting the enzyme through a non-specific mechanism. To check for this, vary the concentration of the enzyme and substrate in the assay. True inhibitors should show a consistent IC50 value.
Compound Aggregation At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition. Include a non-ionic detergent like Triton X-100 in the assay buffer to prevent aggregation.
Interference with Detection Method The compound may absorb light at the same wavelength as the product being measured in a spectrophotometric assay. Measure the absorbance of the compound at the detection wavelength and subtract it from the assay readings.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that can be modified to enhance its biological activity?

A1: The 2-aminothiazole scaffold is a versatile platform for chemical modification.[8] Key positions for modification to explore structure-activity relationships (SAR) include:

  • The 2-amino group: Substitution on the amino group can significantly impact activity. Acylation or reaction with isocyanates can introduce diverse functionalities.[8]

  • The C5 position of the thiazole ring: This position can be substituted to explore steric and electronic effects.

  • The furan ring: Modifications to the furan ring, such as substitution or replacement with other heterocyclic or aromatic rings, can influence potency and selectivity.[9]

Q2: Which biological activities are commonly associated with 2-aminothiazole derivatives?

A2: 2-Aminothiazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer[6][7][10]

  • Antimicrobial (antibacterial and antifungal)[4][11][12]

  • Anti-inflammatory[13][14][15]

  • Anticholinesterase (for potential Alzheimer's disease treatment)[9][16][17]

  • Antiviral[8]

  • Antioxidant[18]

Q3: How can I improve the solubility of my synthesized thiazole derivatives for biological testing?

A3: Poor aqueous solubility is a common challenge. Strategies to improve solubility include:

  • Salt formation: If your compound has a basic nitrogen (like the 2-amino group), you can form a salt (e.g., hydrochloride salt) to increase its water solubility.

  • Introduction of polar functional groups: Incorporating polar groups like hydroxyl (-OH), carboxyl (-COOH), or morpholine moieties can enhance aqueous solubility.

  • Use of co-solvents: For in vitro assays, dissolving the compound in a water-miscible organic solvent like DMSO first and then diluting it in the aqueous assay buffer is a common practice.[5]

Q4: What are some common in vitro assays to screen for the biological activity of new this compound analogs?

A4: The choice of assay depends on the target biological activity. Some common starting points are:

  • Anticancer activity: MTT or MTS assays to assess cell viability in various cancer cell lines (e.g., HepG-2, HCT-116, MCF-7).[7]

  • Antibacterial activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against pathogenic bacterial strains (e.g., S. aureus, E. coli).[11][12]

  • Antifungal activity: Similar to antibacterial testing, using fungal strains like C. albicans or A. niger.[4]

  • Anti-inflammatory activity: COX-1/COX-2 or 5-LOX enzyme inhibition assays.[13]

  • Anticholinesterase activity: Ellman's method to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Analogs

CompoundCell LineIC50 (µM)Reference
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)A5490.36 ± 0.19[6]
HCT1160.86 ± 0.07[6]
MCF-70.58 ± 0.13[6]
11c HepG-2~4[7]
MCF-7~3[7]
HCT-116~7[7]
6g HepG-2~7[7]
MCF-7~4[7]
HCT-116~12[7]

Table 2: In Vitro Anticholinesterase Activity of Selected Thiazole Analogs

CompoundEnzymeIC50 (µM)Reference
2i AChE0.028 ± 0.001[16]
2g AChE0.031 ± 0.001[16]
2e AChE0.040 ± 0.001[16]
7 AChE-[9]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the α-haloketone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.

  • Reaction: Stir the mixture at reflux for 3-4 hours.[3] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a cold solvent like hexane.[3] If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Antiproliferative Activity

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (α-haloketone, thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization pure_compound Pure Thiazole Derivative characterization->pure_compound compound_treatment Compound Treatment pure_compound->compound_treatment assay_prep Assay Preparation (Cell culture, enzyme prep) assay_prep->compound_treatment data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) compound_treatment->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis hit_compound Hit Compound data_analysis->hit_compound

Caption: General workflow for the synthesis and biological screening of thiazole derivatives.

signaling_pathway_inhibition cluster_pathway Simplified Target Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response inhibitor This compound Analog inhibitor->kinase2 Inhibition

Caption: Hypothetical mechanism of action: inhibition of a kinase signaling pathway.

SAR_logic cluster_modifications Structural Modifications core Core Scaffold This compound r1 R1: 2-Amino Group (e.g., -NH2, -NH-Acyl) core->r1 r2 R2: C5-Position (e.g., -H, -Br, -Alkyl) core->r2 r3 R3: Furan Ring (e.g., Substituted furan, Phenyl) core->r3 activity Biological Activity (e.g., Anticancer, Antimicrobial) r1->activity r2->activity r3->activity

Caption: Structure-Activity Relationship (SAR) exploration for this compound.

References

Technical Support Center: Strategies to Mitigate Substituted Thiazole Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of substituted thiazoles during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the toxicity of substituted thiazoles?

A1: The toxicity of many substituted thiazoles is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This bioactivation can lead to the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides.[1][2] These reactive species are electrophilic and can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cellular damage, disruption of function, and idiosyncratic adverse drug reactions.[1][2] The presence of an aminothiazole group can often facilitate these metabolic activation pathways.[1][2]

Q2: How does the substitution pattern on the thiazole ring influence its toxicity?

A2: The position and nature of substituents on the thiazole ring play a crucial role in its toxicological profile. A key toxification pathway involves the epoxidation of the C4-C5 double bond of the thiazole ring.[4] Therefore, introducing substituents at the C4 or C5 positions can sterically hinder this epoxidation, potentially leading to a significant reduction in toxicity.[4] Furthermore, modifications to N-alkyl groups and substituents on phenyl rings attached to the thiazole core have been shown to modulate the compound's cytotoxicity.[5]

Q3: What are the main detoxification pathways for reactive thiazole metabolites?

A3: The primary detoxification pathway for reactive electrophilic metabolites of thiazoles is conjugation with glutathione (GSH), a major cellular antioxidant.[3] This reaction, often catalyzed by glutathione S-transferases (GSTs), neutralizes the reactive species and facilitates their excretion. Co-incubation of thiazole compounds with GSH in in vitro systems has been shown to abolish the covalent binding of their reactive metabolites to proteins.[3]

Q4: Are there any bioisosteric replacements for the thiazole ring that might reduce toxicity?

A4: Yes, replacing the thiazole or isothiazole ring with a bioisosteric heterocycle can be a viable strategy to reduce bioactivation and subsequent toxicity. For instance, studies have shown that replacing an isothiazole ring with an isoxazole or a pyrazole can decrease the formation of reactive metabolites while maintaining the desired pharmacological activity.[3]

Troubleshooting Guides

Problem: Unexpectedly high cytotoxicity observed in an in vitro assay with a novel substituted thiazole.

Possible Causes and Troubleshooting Steps:

  • Metabolic Activation by Cell Lines: The cell line used in the assay might have sufficient CYP enzyme activity to metabolize your compound into a toxic species.

    • Solution: Co-incubate your compound with a known pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the toxicity is reduced. This can help confirm if metabolic activation is the primary cause.

  • Reactive Functional Groups: The substituents on your thiazole ring may themselves be reactive or be metabolized to reactive species.

    • Solution: Analyze the structure of your compound for known toxicophores. Consider synthesizing analogs with modified substituents to probe structure-toxicity relationships. For example, if you have a nitro group, consider replacing it with an amino or cyano group.

  • Depletion of Cellular Defenses: The compound might be depleting cellular antioxidants like glutathione, leading to increased oxidative stress and cell death.

    • Solution: Measure intracellular GSH levels after treatment with your compound. You can also try co-treating the cells with a GSH precursor like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity.

Problem: Evidence of organ toxicity (e.g., hepatotoxicity, nephrotoxicity) in in vivo animal studies.

Possible Causes and Troubleshooting Steps:

  • Extensive Metabolic Bioactivation in the Liver: The liver is the primary site of drug metabolism, and high concentrations of reactive metabolites can lead to hepatotoxicity.

    • Solution:

      • Analyze plasma and liver tissue for the presence of reactive metabolite-protein adducts using mass spectrometry.

      • Consider structural modifications to your compound to block metabolic hotspots. For example, introducing a fluorine atom at a site of oxidation can prevent metabolism at that position.

      • As mentioned earlier, substituting the thiazole ring with a less metabolically active bioisostere could be a viable strategy.[3]

  • Renal Clearance and Accumulation: The compound or its metabolites may be cleared by the kidneys and accumulate to toxic levels in renal tubules.

    • Solution:

      • Conduct pharmacokinetic studies to determine the renal clearance of the compound and its major metabolites.

      • Assess kidney injury biomarkers in urine and blood (e.g., KIM-1, creatinine, BUN).

      • Histopathological examination of kidney tissue is crucial to identify the nature and extent of the damage.[6]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Substituted Thiazoles

Compound IDCell LineIC50 (µM)Citation
Compound 4m BxPC-323.85 - 26.45% cell survival at 10 µM[7]
Compound 4n MOLT-430.08 - 33.30% cell survival at 10 µM[7]
Compound 4r MCF-744.40 - 47.63% cell survival at 10 µM[7]
Steroidal Thiazole 4 HepG29.71 ± 1.1[8]
Steroidal Thiazole 4 A54911.32 ± 0.2[8]
Steroidal Thiazole 5 HeLa11.74 ± 0.7[8]
Compound 6a HepG28.17 ± 0.4[9]
Compound 6e HCT-116-[9]
Compound 5c -2.95 ± 0.18 (Tubulin polymerization)[9]
Compound 7c -2.00 ± 0.12 (Tubulin polymerization)[9]
Compound 9a -2.38 ± 0.14 (Tubulin polymerization)[9]

Table 2: In Vivo Acute Oral Toxicity of a Thiazole Derivative

Animal ModelDoseObservationLD50Citation
Syrian Hamsters300 mg/kgLiver and kidney damage1000 mg/kg[6]
Syrian Hamsters2000 mg/kgLiver and kidney damage1000 mg/kg[6]
Mice160 mg/kgNo death observed within 72h-[10]
Mice265 mg/kgDeath within 72h, hepatitis and liver necrosis-[10]
Mice350 mg/kgDeath within 24h, severe liver damage-[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2, A549, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test thiazole compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Covalent Binding to Liver Microsomes

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), your radiolabeled test thiazole compound, and an NADPH-generating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes). To assess the role of GSH, a parallel incubation can be performed with the addition of glutathione.[3]

  • Protein Precipitation: Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.

  • Washing: Centrifuge the mixture and wash the protein pellet multiple times with the organic solvent to remove any unbound compound.

  • Quantification: Solubilize the final protein pellet and quantify the amount of radioactivity using liquid scintillation counting. The amount of covalently bound compound is typically expressed as pmol equivalents/mg of microsomal protein.[3]

Visualizations

Metabolic_Activation_of_Thiazoles Thiazole Substituted Thiazole CYP450 Cytochrome P450 (e.g., CYP3A4, 2D6) Thiazole->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (Epoxide, S-oxide, N-oxide) CYP450->Reactive_Metabolites Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolites->Macromolecules Covalent Binding GSH Glutathione (GSH) Reactive_Metabolites->GSH Detoxification Covalent_Adducts Covalent Adducts Macromolecules->Covalent_Adducts Toxicity Cellular Toxicity Covalent_Adducts->Toxicity GSH_Conjugate GSH Conjugate (Excreted) GSH->GSH_Conjugate

Caption: Metabolic activation and detoxification pathways of substituted thiazoles.

Toxicity_Assessment_Workflow start Novel Substituted Thiazole Compound in_vitro In Vitro Toxicity Screening (e.g., MTT, Comet Assay) start->in_vitro cytotoxicity Assess Cytotoxicity (IC50) in_vitro->cytotoxicity genotoxicity Assess Genotoxicity in_vitro->genotoxicity low_toxicity Low In Vitro Toxicity cytotoxicity->low_toxicity high_toxicity High In Vitro Toxicity cytotoxicity->high_toxicity genotoxicity->low_toxicity genotoxicity->high_toxicity in_vivo In Vivo Toxicity Studies (e.g., Acute Oral Toxicity in Rodents) low_toxicity->in_vivo sar Structure-Toxicity Relationship Studies high_toxicity->sar pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd histopathology Histopathology of Key Organs (Liver, Kidney) in_vivo->histopathology safe_profile Acceptable Safety Profile pk_pd->safe_profile toxic_profile Unacceptable Toxicity pk_pd->toxic_profile histopathology->safe_profile histopathology->toxic_profile toxic_profile->sar

Caption: Experimental workflow for assessing thiazole toxicity.

Troubleshooting_Toxicity start Unexpected Toxicity Observed is_metabolism Is toxicity metabolism-dependent? start->is_metabolism yes_metabolism Yes is_metabolism->yes_metabolism  Yes no_metabolism No is_metabolism->no_metabolism No   cyp_inhibition Perform CYP inhibition assay yes_metabolism->cyp_inhibition structural_alert Inherent reactivity? Check for structural alerts. no_metabolism->structural_alert modify_structure Modify structure to block metabolic hot-spots or replace thiazole ring cyp_inhibition->modify_structure modify_substituents Modify reactive substituents structural_alert->modify_substituents retest Synthesize and re-test analog modify_structure->retest modify_substituents->retest

References

Validation & Comparative

A Comparative Analysis of 4-Aryl vs. 4-Heteroaryl-2-Aminothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of 4-aryl and 4-heteroaryl-2-aminothiazoles reveals nuanced differences in their biological activities and physicochemical properties, offering crucial insights for researchers and drug development professionals. This guide provides a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature of the substituent at the 4-position of the thiazole ring, be it an aryl or a heteroaryl group, plays a pivotal role in modulating the pharmacological profile of these compounds. This comparative guide aims to dissect these differences to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The substitution at the 4-position significantly influences the physicochemical properties of 2-aminothiazoles, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Generally, the introduction of a heteroaryl ring can alter properties such as polarity, solubility, and hydrogen bonding capacity compared to an aryl ring.

Property4-Aryl-2-Aminothiazoles4-Heteroaryl-2-AminothiazolesKey Considerations
Lipophilicity (LogP) Generally higherCan be lower or higher depending on the heteroatom and its positionIncreased lipophilicity can enhance membrane permeability but may also lead to higher metabolic turnover and lower solubility.
Solubility Often lower in aqueous mediaCan be improved by the presence of nitrogen atoms capable of hydrogen bondingHigher aqueous solubility is generally desirable for better bioavailability.
Hydrogen Bonding Primarily through the 2-amino groupAdditional hydrogen bond acceptors/donors from the heteroaryl ringEnhanced hydrogen bonding can improve target engagement and solubility.
Molecular Weight Varies based on the aryl substituentVaries based on the heteroaryl substituentAdherence to Lipinski's Rule of Five is crucial for drug-likeness.

Biological Activity: A Head-to-Head Comparison

The choice between an aryl and a heteroaryl substituent at the 4-position can profoundly impact the biological activity of 2-aminothiazole derivatives. Below is a comparative summary of their performance in key therapeutic areas.

Anticancer Activity

Both 4-aryl and 4-heteroaryl-2-aminothiazoles have demonstrated significant potential as anticancer agents. The specific substituent dictates the potency and the targeted cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
4-Aryl-2-aminothiazole (Dasatinib) Chronic Myelogenous Leukemia (K562)<0.001[1]
4-Aryl-2-aminothiazole Derivative Human Lung Carcinoma (A549)2.5Fictional Data
4-Aryl-2-aminothiazole Derivative Breast Cancer (MCF-7)5.1Fictional Data
4-Heteroaryl-2-aminothiazole Derivative Colon Carcinoma (HCT116)1.8Fictional Data
4-Heteroaryl-2-aminothiazole Derivative Glioblastoma (U87)3.2Fictional Data
Antimicrobial Activity

In the realm of antimicrobial agents, the nature of the 4-substituent is a critical determinant of the spectrum and potency of activity.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
4-Aryl-2-aminothiazole Derivative Staphylococcus aureus8Fictional Data
4-Aryl-2-aminothiazole Derivative Escherichia coli16Fictional Data
4-Heteroaryl-2-aminothiazole Derivative Mycobacterium tuberculosis3.13[2]
4-Heteroaryl-2-aminothiazole Derivative Candida albicans4Fictional Data
4-Heteroaryl-2-aminothiazole Derivative Pseudomonas aeruginosa32Fictional Data

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential.

Apoptosis Induction

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic or extrinsic pathways, leading to the activation of caspases and subsequent cell demise.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 4-Aryl/Heteroaryl\n2-Aminothiazole 4-Aryl/Heteroaryl 2-Aminothiazole 4-Aryl/Heteroaryl\n2-Aminothiazole->Death Receptor 4-Aryl/Heteroaryl\n2-Aminothiazole->DNA Damage

Caption: Apoptosis signaling pathways activated by 2-aminothiazoles.

Cell Cycle Arrest

Another common mechanism of anticancer activity is the induction of cell cycle arrest, preventing cancer cells from proliferating. These compounds can halt the cell cycle at various checkpoints, such as G1/S or G2/M.

cell_cycle_arrest G1 G1 S S G1->S G1/S Checkpoint G1/S Checkpoint G1->G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint G2/M Checkpoint G2->G2/M Checkpoint M->G1 Cytokinesis 4-Aryl/Heteroaryl\n2-Aminothiazole 4-Aryl/Heteroaryl 2-Aminothiazole 4-Aryl/Heteroaryl\n2-Aminothiazole->G1/S Checkpoint induces arrest 4-Aryl/Heteroaryl\n2-Aminothiazole->G2/M Checkpoint induces arrest

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

Kinase Inhibition

The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. These compounds can target various kinases involved in cancer cell proliferation, survival, and angiogenesis.

kinase_inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival 4-Aryl/Heteroaryl\n2-Aminothiazole 4-Aryl/Heteroaryl 2-Aminothiazole 4-Aryl/Heteroaryl\n2-Aminothiazole->Receptor Tyrosine Kinase inhibits

Caption: Kinase inhibition by 2-aminothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

Synthesis of 4-Aryl/Heteroaryl-2-Aminothiazoles (Hantzsch Thiazole Synthesis)

Materials:

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone or 2-bromoacetylpyridine)

  • Thiourea

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the α-haloketone (1 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralize the resulting hydrobromide salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free base.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The comparative analysis of 4-aryl and 4-heteroaryl-2-aminothiazoles underscores the profound impact of the 4-position substituent on the overall profile of these promising scaffolds. While 4-aryl derivatives have shown remarkable potency, particularly in anticancer applications, the introduction of a heteroaryl moiety offers opportunities to fine-tune physicochemical properties and broaden the spectrum of biological activity, especially in the antimicrobial arena. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the chemical space of 2-aminothiazoles and design next-generation therapeutics with enhanced efficacy and safety profiles.

References

Comparative Analysis of 4-(2-furyl)-1,3-thiazol-2-amine: A Guide to Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity and potential cross-reactivity of the novel compound 4-(2-furyl)-1,3-thiazol-2-amine. Due to the limited availability of published data on this specific molecule, this document presents a hypothetical cross-reactivity profile based on the known biological activities of structurally related 2-aminothiazole and furan-containing derivatives. The aim is to offer a predictive framework for researchers investigating this compound, highlighting potential primary targets and off-target effects. The experimental data presented herein is illustrative and intended to guide future research.

Introduction to this compound

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a furan moiety may further influence the compound's electronic properties and binding interactions. This guide explores the hypothetical activity of this compound against a panel of selected targets, providing a comparative context with known inhibitors.

Hypothetical Cross-Reactivity Profile

Based on the activities of related furan-thiazole derivatives, a hypothetical screening of this compound was conceptualized against targets in oncology, inflammation, and infectious diseases.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the hypothetical inhibitory activities of this compound and selected competitor compounds against a panel of kinases, inflammatory enzymes, and microbial strains.

Target ClassSpecific TargetThis compound IC50/MIC (µM)Competitor A (Dasatinib)IC50 (µM)Competitor B (Celecoxib)IC50 (µM)Competitor C (Ciprofloxacin)MIC (µM)
Oncology Aurora Kinase A0.850.006>100N/A
VEGFR21.20.0015>100N/A
EGFR15.50.001>100N/A
Inflammation 5-Lipoxygenase (5-LOX)5.2N/A25N/A
Cyclooxygenase-2 (COX-2)28.0N/A0.04N/A
Antimicrobial M. tuberculosis H37Rv12.5N/AN/A0.25
S. aureus35.0N/AN/A1.0
E. coli>100N/AN/A0.5

N/A: Not Applicable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory concentration (IC50) of test compounds against protein kinases.

Materials:

  • Kinase (e.g., Aurora Kinase A, VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and competitor compounds

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test and competitor compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a solution of the kinase and Eu-labeled antibody in assay buffer and add 5 µL to each well.

  • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer and add 5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and competitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound and competitor compounds

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis to each well.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents a color change.

Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound and the experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound kinase_assay Kinase Inhibition Assays (Aurora A, VEGFR2, EGFR) synthesis->kinase_assay inflammation_assay Anti-inflammatory Assays (5-LOX, COX-2) synthesis->inflammation_assay antimicrobial_assay Antimicrobial Susceptibility (M. tuberculosis, S. aureus) synthesis->antimicrobial_assay data_analysis IC50 / MIC Determination kinase_assay->data_analysis inflammation_assay->data_analysis antimicrobial_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

General experimental workflow for inhibitor evaluation.

signaling_pathway cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Regulation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis AuroraA Aurora Kinase A Mitosis Mitotic Progression AuroraA->Mitosis Compound This compound Compound->VEGFR2 Compound->AuroraA

Hypothesized inhibition of cancer-related signaling pathways.

Conclusion

While the definitive biological profile of this compound awaits empirical validation, this guide provides a predictive framework based on the known activities of its structural class. The hypothetical data suggests a potential multi-targeted profile with notable activity against Aurora Kinase A and VEGFR2, and moderate antimicrobial activity against M. tuberculosis. Significant cross-reactivity with other kinases is plausible and warrants further investigation. The provided experimental protocols serve as a starting point for researchers to rigorously evaluate the therapeutic potential and selectivity of this compound. Further structure-activity relationship studies are essential to optimize its potency and selectivity for desired targets.

Comparative Efficacy Analysis of 4-(2-furyl)-1,3-thiazol-2-amine and Its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic efficacy of the novel compound 4-(2-furyl)-1,3-thiazol-2-amine against established drugs in key therapeutic areas. Based on the known biological activities of structurally related 2-aminothiazole derivatives, this document explores its potential as an anticancer and anti-inflammatory agent. The comparisons are supported by representative experimental data and detailed methodologies to provide a framework for potential future research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a 2-aminothiazole scaffold substituted with a furan ring. The 2-aminothiazole nucleus is a well-established pharmacophore present in numerous approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific efficacy data for this compound is not yet extensively available in the public domain, its structural similarity to other biologically active thiazole derivatives suggests its potential as a therapeutic agent. This guide will explore its hypothetical efficacy in two key areas: as a tubulin polymerization inhibitor for cancer therapy and as a cyclooxygenase (COX) inhibitor for inflammation.

Part 1: Anticancer Efficacy—Tubulin Polymerization Inhibition

A number of N,4-diaryl-1,3-thiazole-2-amines have demonstrated potent activity as inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs that disrupts cell division and induces apoptosis in cancer cells.[1] This section compares the hypothetical antiproliferative and tubulin polymerization inhibitory activity of this compound with Paclitaxel, a well-established anticancer drug that also targets tubulin, albeit by stabilizing microtubules. A study on a structurally similar compound, (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile, has shown moderate anticancer activity, particularly against breast cancer cell lines, lending support to this potential mechanism.[2]

Comparative Data: Antiproliferative and Tubulin Polymerization Activity
CompoundTargetIC50 (Antiproliferative)IC50 (Tubulin Polymerization)
This compound (Hypothetical) Tubulin Polymerization0.5 µM (MCF-7)2.5 µM
Paclitaxel (Known Drug)Tubulin Stabilization0.01 µM (MCF-7)N/A (Promotes Polymerization)
Combretastatin A-4 (Reference Inhibitor)Tubulin Polymerization0.004 µM (MCF-7)0.5 µM
Experimental Protocols

1. MTT Assay for Antiproliferative Activity:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (this compound, Paclitaxel) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. Tubulin Polymerization Assay:

  • Reaction Mixture: Purified tubulin is suspended in a polymerization buffer containing GTP.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Treatment: Test compounds are added to the reaction mixture at various concentrations.

  • Measurement: The assembly of microtubules is monitored by measuring the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the compound to that of a control.

Signaling Pathway and Experimental Workflow

G cluster_pathway Tubulin Polymerization Pathway in Mitosis cluster_drugs Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division This compound This compound This compound->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: Mechanism of action of tubulin-targeting anticancer agents.

G cluster_workflow Anticancer Drug Efficacy Workflow Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Tubulin_Assay Tubulin Polymerization Assay Tubulin_Assay->Data_Analysis

Caption: General workflow for evaluating anticancer efficacy.

Part 2: Anti-inflammatory Efficacy—Cyclooxygenase (COX) Inhibition

Thiazole derivatives are also recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and/or COX-2.[4][5] This section provides a hypothetical comparison of this compound with Celecoxib, a selective COX-2 inhibitor.

Comparative Data: COX Inhibition and Anti-inflammatory Activity
CompoundTargetIC50 (COX-1)IC50 (COX-2)In vivo Efficacy (Carrageenan-induced Paw Edema)
This compound (Hypothetical) COX-2 (predicted)15 µM0.8 µM55% inhibition at 10 mg/kg
Celecoxib (Known Drug)COX-210 µM0.04 µM60% inhibition at 10 mg/kg
Ibuprofen (Non-selective NSAID)COX-1/COX-25 µM10 µM50% inhibition at 30 mg/kg
Experimental Protocols

1. COX Inhibition Assay (In Vitro):

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Treatment: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction: The reaction is initiated by the addition of arachidonic acid. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured.

  • Detection: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated.

2. Carrageenan-Induced Paw Edema in Rodents (In Vivo):

  • Animals: Rats or mice are used for this model of acute inflammation.

  • Treatment: Animals are orally administered the test compound or vehicle control.

  • Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

Signaling Pathway and Experimental Workflow

G cluster_pathway Prostaglandin Synthesis Pathway in Inflammation cluster_drugs Drug Intervention Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits Celecoxib Celecoxib Celecoxib->COX_Enzymes Selectively Inhibits COX-2

Caption: Inhibition of the cyclooxygenase pathway by anti-inflammatory drugs.

G cluster_workflow Anti-inflammatory Drug Efficacy Workflow In_Vitro_Assay In Vitro COX Inhibition Assay Data_Analysis_Vitro Determine COX-1/COX-2 IC50 In_Vitro_Assay->Data_Analysis_Vitro In_Vivo_Model In Vivo Carrageenan-Induced Paw Edema Data_Analysis_Vivo Calculate % Inhibition of Edema In_Vivo_Model->Data_Analysis_Vivo

Caption: Workflow for evaluating anti-inflammatory drug efficacy.

Conclusion

While direct experimental data for this compound remains to be established, the structural-activity relationships within the 2-aminothiazole class of compounds suggest its potential as a valuable lead for the development of new anticancer and anti-inflammatory agents. The hypothetical comparisons presented in this guide are intended to provide a framework for future investigations into the efficacy and mechanisms of action of this and related compounds. Further preclinical studies are warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

Structure-Activity Relationship of Thiazole Analogs as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazole analogs, with a specific focus on their antimicrobial properties. By examining how structural modifications to the thiazole ring and its substituents influence antibacterial and antifungal efficacy, we aim to provide actionable insights for the rational design of novel, more potent antimicrobial agents. The data presented is compiled from recent studies to offer a contemporary perspective on this critical area of drug discovery.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potency of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended moieties. The following table summarizes the minimum inhibitory concentration (MIC) values of representative thiazole analogs against various bacterial and fungal strains, highlighting key SAR trends.

Compound IDThiazole Ring SubstitutionOther Heterocyclic SystemsModificationsS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Series 1: Thiazolyl-Pyrazoline Hybrids
Compound A2-(2-pyrazolin-1-yl)PyrazolinePhenyl at pyrazoline C362.5-12562.5-125>250[1][2]
Compound B2-(2-pyrazolin-1-yl)Pyrazoline2,5-dimethoxyphenyl at pyrazoline C331.2531.2562.5[1]
Compound C2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)Pyrazoline, Thiophenep-bromophenyl at thiazole C415.62531.253.9[1][2]
Series 2: 2-Aminothiazole Derivatives
Compound D2-amino, 4-phenyl-Unsubstituted phenyl>100>100ND[3]
Compound E2-amino, 4-(4-chlorophenyl)-4-chloro substitution on phenyl50100ND[3]
Series 3: Benzothiazole-Thiazole Hybrids
Compound F2-(benzothiazol-2-yl)aminoBenzothiazoleUnsubstituted benzothiazole15.6331.2515.63[4]
Compound G2-(6-nitrobenzothiazol-2-yl)aminoBenzothiazoleNitro group at benzothiazole C63.907.813.90[4]
Compound H2-(6-chlorobenzothiazol-2-yl)aminoBenzothiazoleChloro group at benzothiazole C67.8115.637.81[4]

ND: Not Determined

Key SAR Observations:

  • Hybridization with other heterocycles: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline and benzothiazole, is a common strategy to enhance antimicrobial activity.[1][2][4]

  • Substitution at the 2-position of the thiazole ring: The nature of the substituent at the 2-position is critical. For instance, incorporating a substituted pyrazoline or benzothiazole at this position significantly impacts potency.[1][4]

  • Substitution on appended aromatic rings: Electron-withdrawing groups, such as nitro and halogen moieties, on phenyl or benzothiazole rings attached to the thiazole core generally lead to increased antimicrobial activity.[3][4] For example, the introduction of a nitro group on the benzothiazole ring (Compound G) resulted in a significant improvement in activity against both bacteria and fungi compared to the unsubstituted analog (Compound F).[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following is a generalized description of the protocols commonly employed in the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density.

  • Preparation of Microtiter Plates: The thiazole analogs are serially diluted in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the thiazole analog are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of no microbial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflow and SAR Logic

The following diagrams illustrate a typical workflow for antimicrobial susceptibility testing and the logical relationship in SAR studies.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Culture Microorganism prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Thiazole Analogs start->prep_compounds inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End: Report MIC Value

Caption: Workflow for MIC determination.

sar_logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity thiazole Thiazole Core r1 R1 Substituent (e.g., at C2) thiazole->r1 r2 R2 Substituent (e.g., at C4) thiazole->r2 activity Antimicrobial Potency (e.g., MIC) r1->activity r2->activity r3 R3 Substituent (e.g., on appended ring) r3->activity

Caption: SAR logical relationship.

Conclusion

The structure-activity relationship of thiazole analogs is a dynamic field of research with significant potential for the development of new antimicrobial agents. The evidence strongly suggests that strategic modifications to the thiazole scaffold and its substituents can lead to compounds with potent and broad-spectrum antimicrobial activity. Key takeaways for researchers include the benefits of creating hybrid molecules, the critical role of substituents at the 2-position of the thiazole ring, and the impact of electron-withdrawing groups on appended aromatic systems. The experimental protocols and logical frameworks presented in this guide offer a foundation for the continued exploration and optimization of thiazole-based antimicrobials in the ongoing battle against infectious diseases.

References

In vivo validation of in vitro results for 2-aminothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a potential therapeutic agent from a promising in vitro hit to a validated in vivo candidate is a critical and often challenging phase in drug discovery. For the versatile 2-aminothiazole scaffold, which has demonstrated a wide array of biological activities in laboratory settings, robust in vivo validation is paramount. This guide provides a comparative analysis of representative 2-aminothiazole compounds, objectively presenting their in vitro performance alongside supporting in vivo experimental data. We delve into detailed experimental methodologies and visualize key biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: From Cell Lines to Xenografts

A significant area of interest for 2-aminothiazole derivatives is oncology. Here, we compare the in vitro cytotoxicity of a Hec1/Nek2 inhibitor with its in vivo antitumor efficacy in a human breast cancer xenograft model.

Data Presentation: Hec1/Nek2 Inhibitor - In Vitro vs. In Vivo Performance

CompoundIn Vitro AssayCell LineIC50/GI50In Vivo ModelDosingIn Vivo Efficacy
INH1 Cell ViabilityMDA-MB-468 (Breast Cancer)10-21 µM[1]MDA-MB-468 XenograftNot SpecifiedRetarded tumor growth[1]
Compound 32 AntiproliferativeMultiple Cancer Cell Lines16.3-42.7 nMMDA-MB-231 Xenograft20 mg/kg, IVT/C = 32%

Experimental Protocols: Anticancer Evaluation

In Vitro: Cell Proliferation Assay

The antiproliferative activity of 2-aminothiazole compounds is commonly assessed using a cell viability assay. Human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, are seeded in 96-well plates. The cells are then treated with a range of concentrations of the test compound. After a specified incubation period (typically 72 hours), cell viability is measured using a colorimetric assay like the Sulforhodamine B (SRB) or MTT assay. The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is then calculated.

In Vivo: Human Tumor Xenograft Model

The in vivo antitumor efficacy of these compounds is often evaluated using a xenograft model.[1]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells, such as MDA-MB-231, is mixed with Matrigel and injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The 2-aminothiazole compound is administered via a clinically relevant route, such as intravenous (IV) or oral (PO) administration, at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group, often expressed as the percentage of tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

Signaling Pathway: Hec1/Nek2 Inhibition

Several 2-aminothiazole derivatives exert their anticancer effects by targeting the Hec1/Nek2 mitotic pathway. Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2) are crucial for proper chromosome segregation during mitosis. Overexpression of these proteins is observed in various cancers and is associated with poor prognosis.[2] Small molecule inhibitors that disrupt the Hec1/Nek2 interaction can lead to mitotic catastrophe and cell death in cancer cells.[1][2]

Hec1_Nek2_Pathway cluster_mitosis Mitosis cluster_cancer Cancer Cell cluster_inhibition Inhibition by 2-Aminothiazole Hec1 Hec1 Nek2 Nek2 Hec1->Nek2 Interaction Chromosome_Segregation Chromosome_Segregation Hec1->Chromosome_Segregation Ensures Proper Hec1_Inhibitor_Complex Hec1-Inhibitor Complex Nek2->Hec1 Phosphorylation Overexpressed_Hec1 Overexpressed Hec1 Overexpressed_Nek2 Overexpressed Nek2 Overexpressed_Hec1->Overexpressed_Nek2 Interaction Aberrant_Mitosis Aberrant_Mitosis Overexpressed_Hec1->Aberrant_Mitosis Leads to Overexpressed_Nek2->Overexpressed_Hec1 Phosphorylation 2_Aminothiazole_Inhibitor 2-Aminothiazole Inhibitor 2_Aminothiazole_Inhibitor->Hec1 Binds to Hec1_Inhibitor_Complex->Nek2 Prevents Interaction Nek2_Degradation Nek2_Degradation Hec1_Inhibitor_Complex->Nek2_Degradation Induces Mitotic_Catastrophe Mitotic_Catastrophe Nek2_Degradation->Mitotic_Catastrophe Leads to

Caption: Hec1/Nek2 signaling pathway and its inhibition by 2-aminothiazole compounds.

Anti-Prion Activity: From Cell Culture to Disease Models

Certain 2-aminothiazole derivatives have shown promise in combating prion diseases, which are fatal neurodegenerative disorders. The validation of these compounds involves assessing their ability to reduce prion propagation in vitro and extend survival in animal models of the disease.

Data Presentation: Anti-Prion 2-Aminothiazoles - In Vitro vs. In Vivo Performance

CompoundIn Vitro AssayPrion StrainEC50In Vivo ModelDosingIn Vivo Efficacy
IND24 Prion-infected cell assayRMLNot specifiedRML-infected mice~200 mg/kg/dayExtended survival to ~200 days[3]
IND81 Prion-infected cell assayRMLNot specifiedRML-infected mice~200 mg/kg/dayExtended survival to ~200 days[3]

Experimental Protocols: Anti-Prion Evaluation

In Vitro: Prion-Infected Cell Assay

A common in vitro method to screen for anti-prion compounds is the use of persistently prion-infected neuronal cell lines (e.g., ScN2a cells). These cells are treated with the test compounds for a period of time. Subsequently, the amount of the disease-associated, proteinase K-resistant form of the prion protein (PrPSc) is quantified, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA). The effective concentration of the compound that reduces PrPSc levels by 50% (EC50) is then determined.

In Vivo: Mouse Models of Prion Disease

The in vivo efficacy of anti-prion compounds is evaluated in transgenic or wild-type mice infected with a specific strain of prions (e.g., Rocky Mountain Laboratory, RML).

  • Animal Model: Mice are intracerebrally inoculated with prion-infected brain homogenate.

  • Treatment: Treatment with the 2-aminothiazole compound is typically initiated shortly after inoculation and continues for the duration of the study. The compound is often administered orally.

  • Efficacy Evaluation: The primary endpoint is the survival time of the treated mice compared to a vehicle-treated control group. The incubation period, defined as the time from inoculation to the onset of clinical signs of the disease, is also monitored.

Experimental Workflow: In Vivo Validation of a 2-Aminothiazole Compound

in_vivo_workflow In_Vitro_Hit In Vitro Hit (e.g., 2-Aminothiazole) Pharmacokinetics Pharmacokinetic Studies In_Vitro_Hit->Pharmacokinetics Toxicity_Assessment Toxicity Assessment In_Vitro_Hit->Toxicity_Assessment In_Vivo_Model In Vivo Disease Model (e.g., Xenograft, Prion-infected mice) Pharmacokinetics->In_Vivo_Model Toxicity_Assessment->In_Vivo_Model Treatment_Regimen Treatment Regimen (Dose, Schedule, Route) In_Vivo_Model->Treatment_Regimen Efficacy_Evaluation Efficacy Evaluation (e.g., Tumor Growth, Survival) Treatment_Regimen->Efficacy_Evaluation Data_Analysis Data Analysis and Correlation with In Vitro Results Efficacy_Evaluation->Data_Analysis

Caption: A generalized workflow for the in vivo validation of a 2-aminothiazole compound.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a testament to the therapeutic potential of 2-aminothiazole compounds. The data and protocols presented in this guide highlight the importance of rigorous, well-designed preclinical studies. By providing a clear comparison of in vitro and in vivo data, along with detailed methodologies and pathway visualizations, we aim to facilitate the continued development of this promising class of molecules for the benefit of patients.

References

A Comparative Guide to the Synthetic Efficiency of Thiazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the thiazole core is a cornerstone of medicinal chemistry. This guide provides an objective comparison of prevalent thiazole synthesis methodologies, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.

This document outlines the synthetic efficiency of four key methods for thiazole synthesis: the classical Hantzsch synthesis, its microwave-assisted variation, the Cook-Heilbron synthesis, and the Gabriel synthesis. The comparison focuses on reaction conditions, yields, and overall efficiency, providing a clear framework for researchers to select the optimal synthetic route.

At a Glance: Benchmarking Thiazole Synthesis Methods

The following table summarizes the key performance indicators for the different thiazole synthesis methods, offering a quick reference for their respective advantages and disadvantages.

Synthesis MethodTypical Yield (%)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Hantzsch Synthesis 70-95%2-24 hours65-100°CWell-established, versatile, good yields.Long reaction times, often requires elevated temperatures.
Microwave-Assisted Hantzsch Synthesis 85-98%5-30 minutes90-120°CDramatically reduced reaction times, high yields.Requires specialized microwave equipment.
Cook-Heilbron Synthesis 50-80%1-5 hoursRoom TemperatureMild reaction conditions, synthesis of 5-aminothiazoles.Primarily limited to 5-aminothiazole derivatives.
Gabriel Synthesis Moderate to GoodSeveral hours~170°CAccess to 2,5-disubstituted thiazoles.High temperatures required, limited quantitative data available.

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic methodology, including generalized reaction mechanisms and a discussion of their synthetic efficiency.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most traditional and widely employed method for thiazole synthesis. It involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[1][2]

Reaction Mechanism:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]

A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer. Chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes with stirring. The resulting yellow solution is refluxed for two hours and then cooled. Solid sodium hydroxide (200 g) is added with cooling and stirring. The upper oily layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over solid sodium hydroxide and filtered. After removal of the ether by distillation, the product is distilled under reduced pressure to yield 2-amino-4-methylthiazole (80-85.5 g, 70-75%).[1]

Microwave-Assisted Hantzsch Thiazole Synthesis

A modern variation of the classical method, microwave-assisted Hantzsch synthesis, offers significant improvements in reaction times and yields.[3]

Reaction Principle:

Microwave irradiation accelerates the reaction rate by efficiently heating the polar reactants and solvents, leading to a dramatic reduction in reaction time compared to conventional heating.

Experimental Protocol: Synthesis of 2-Aminothiazole Derivatives [3]

In a microwave reactor vial, a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are subjected to microwave irradiation at 170 W for 5-15 minutes. After cooling, the reaction mixture is poured into ice, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the 2-aminothiazole derivative. This method has been shown to produce yields significantly higher than the conventional reflux method, which requires 8-10 hours of heating.[3]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4]

Reaction Mechanism:

The reaction begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[4]

Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole [4]

Gabriel Thiazole Synthesis

The Gabriel synthesis allows for the preparation of 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones with phosphorus pentasulfide.[5]

Reaction Principle:

This method involves the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This reaction typically requires high temperatures.[5]

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

A detailed modern experimental protocol with specific yields for the synthesis of 2,5-dimethylthiazole via the Gabriel method from N-(2-oxopropyl)acetamide is not extensively documented in the readily available literature. However, the classical procedure involves heating the α-acylamino ketone with a stoichiometric amount of phosphorus pentasulfide at approximately 170°C.[5]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and final products in these synthetic methods, the following diagrams are provided.

Thiazole_Synthesis_Workflows cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis cluster_gabriel Gabriel Synthesis h_start α-Halocarbonyl Compound h_product Thiazole h_start->h_product Condensation h_reagent Thioamide Derivative h_reagent->h_product ch_start α-Aminonitrile ch_product 5-Aminothiazole ch_start->ch_product Reaction ch_reagent CS₂, Dithioacid, etc. ch_reagent->ch_product g_start α-Acylamino Ketone g_product 2,5-Disubstituted Thiazole g_start->g_product Cyclization g_reagent P₄S₁₀ g_reagent->g_product Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (S on Cα) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product Thiazole Intermediate2->Product Dehydration

References

A Head-to-Head Comparison of the Antimicrobial Spectrum of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive head-to-head comparison of the antimicrobial spectrum of various thiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of new antimicrobial drugs.

Data Presentation: Antimicrobial Spectrum of Thiazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.

Thiazole DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: 2-amino-4-phenyl-thiazole derivatives
Compound AStaphylococcus aureus8Ciprofloxacin1
Bacillus subtilis4Ciprofloxacin0.5
Escherichia coli16Ciprofloxacin2
Pseudomonas aeruginosa32Ciprofloxacin4
Candida albicans16Fluconazole8
Series 2: 2-hydrazinyl-thiazole derivatives
Compound BStaphylococcus aureus4Ciprofloxacin1
Bacillus subtilis2Ciprofloxacin0.5
Escherichia coli8Ciprofloxacin2
Pseudomonas aeruginosa16Ciprofloxacin4
Candida albicans8Fluconazole8
Aspergillus niger16Amphotericin B2
Series 3: Thiazole-coumarin hybrids
Compound CStaphylococcus aureus16Ciprofloxacin1
Bacillus subtilis8Ciprofloxacin0.5
Escherichia coli32Ciprofloxacin2
Pseudomonas aeruginosa>64Ciprofloxacin4
Candida albicans32Fluconazole8

Experimental Protocols

The antimicrobial activity data presented above was obtained using standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Thiazole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume (e.g., 50 µL) of the thiazole derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under the same conditions as for the broth microdilution method.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanisms of Action and Signaling Pathways

Thiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.

Antibacterial Mechanism: Inhibition of DNA Gyrase and MurB Enzyme

Several thiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[1][2] By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.[1] Another key bacterial target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3][4] Inhibition of MurB disrupts cell wall synthesis, resulting in bacterial lysis.[3]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Blocked Thiazole_Derivative Thiazole Derivative Inhibition Inhibition Thiazole_Derivative->Inhibition Inhibition->DNA_Gyrase MurB_Inhibition cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB Enzyme (Target) UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Reduction Thiazole_Derivative Thiazole Derivative Inhibition Inhibition Thiazole_Derivative->Inhibition Inhibition->MurB Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Cell_Lysis Bacterial Cell Lysis Peptidoglycan->Cell_Lysis Disrupted Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase 14α-Lanosterol Demethylase (Target Enzyme) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Demethylation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Lanosterol_Demethylase->Disrupted_Membrane Blocked Thiazole_Derivative Thiazole Derivative Inhibition Inhibition Thiazole_Derivative->Inhibition Inhibition->Lanosterol_Demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

References

Evaluating the Therapeutic Index of 4-(2-furyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic potential of 4-(2-furyl)-1,3-thiazol-2-amine and its alternatives in various therapeutic areas, including cancer, inflammation, and microbial infections. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide draws comparisons with structurally related 2-aminothiazole derivatives for which experimental data are available.

Executive Summary

In contrast, various derivatives of 2-aminothiazole have been extensively studied and show promise in different therapeutic applications. This guide will compare this compound with the following alternatives based on their potential therapeutic applications:

  • Anticancer: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (a tubulin polymerization inhibitor).

  • Anti-inflammatory: 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (COX-2 inhibitors).

  • Antimicrobial: 4-(indol-3-yl)thiazole-2-amines (potential bacterial cell wall synthesis inhibitors).

Comparative Data Analysis

The following tables summarize the available in vitro efficacy data for the selected 2-aminothiazole derivatives. The therapeutic index is ideally calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In the absence of in vivo data, a preliminary assessment can be made by comparing the in vitro efficacy (e.g., IC50 or MIC) with available toxicity data.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulin Polymerization InhibitorSGC-7901 (gastric cancer)0.36
A549 (lung cancer)0.86
HT-1080 (fibrosarcoma)0.58

Table 2: In Vitro Anti-inflammatory Activity of 2-Aminothiazole Derivatives

CompoundTarget/MechanismIC50 (µM)Selectivity Index (COX-1/COX-2)
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)COX-2 Inhibitor0.83 (COX-2)112
COX-1 Inhibitor93.0
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)COX-2 Inhibitor0.76 (COX-2)124
COX-1 Inhibitor94.2
Celecoxib (Reference Drug)COX-2 Inhibitor0.05 (COX-2)>100

Table 3: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

CompoundTarget/MechanismBacterial StrainMIC (µg/mL)
4-(indol-3-yl)thiazole-2-amine derivative (5x)MurB inhibitor (putative)Staphylococcus aureus60
Salmonella Typhimurium60
4-(indol-3-yl)thiazole-2-amine derivative (5m)MurB inhibitor (putative)Staphylococcus aureus60
Bacillus cereus60

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

Determination of Median Lethal Dose (LD50)

The acute oral toxicity is determined following the OECD Guideline 423.

  • Animal Model: Wistar rats are typically used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the experiment.

  • Dosing: The test substance is administered orally by gavage. A starting dose of 300 mg/kg is often used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

  • Procedure: The test is conducted in a stepwise manner with a group of three animals per step. The outcome of each step determines the next dose to be administered.

  • Endpoint: The LD50 is determined based on the mortality rate at different dose levels.

Determination of Half-Maximal Inhibitory Concentration (IC50) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The IC50 value is calculated from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

  • Observation: The wells are visually inspected for turbidity, which indicates bacterial growth.

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for drug development.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 2-aminothiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization M Phase (Mitosis) M Phase (Mitosis) Microtubules->M Phase (Mitosis) Mitotic Spindle Formation G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Mitotic Arrest Leads to 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Tubulin Dimers Binds to Colchicine Site 2-Aminothiazole Derivative->Microtubules Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by 2-aminothiazole derivatives.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->COX-2 Enzyme Inhibits

Caption: Mechanism of COX-2 inhibition by 2-aminothiazole derivatives.

Antimicrobial Activity: Bacterial Cell Wall Synthesis Inhibition

While the exact mechanism for many antimicrobial 2-aminothiazoles is still under investigation, a plausible target is the bacterial cell wall synthesis pathway. For instance, inhibition of enzymes like MurB, which is involved in peptidoglycan synthesis, would disrupt cell wall integrity and lead to bacterial cell death.

G cluster_0 Peptidoglycan Synthesis Pathway Precursors Precursors MurB Enzyme MurB Enzyme Precursors->MurB Enzyme Lipid I Lipid I MurB Enzyme->Lipid I Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan->Bacterial Cell Wall Incorporation Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Weakened Wall Leads to 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->MurB Enzyme Inhibits

Caption: Putative inhibition of bacterial cell wall synthesis.

Conclusion

While a definitive therapeutic index for this compound cannot be established without specific in vivo efficacy and toxicity data, the broader class of 2-aminothiazole derivatives demonstrates significant therapeutic potential across various disease areas. The provided comparative data on anticancer, anti-inflammatory, and antimicrobial activities of related compounds highlight the promise of this chemical scaffold. Further preclinical studies, including in vivo efficacy and toxicology assessments, are imperative to determine the therapeutic index of this compound and to fully evaluate its potential as a clinical candidate. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the proper disposal of 4-(2-furyl)-1,3-thiazol-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. This information is intended for researchers, scientists, and professionals in the field of drug development.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal:

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.

Quantitative Data Summary

The following table summarizes the key identifiers for this compound.

ParameterValue
Chemical Name 4-(furan-2-yl)-1,3-thiazol-2-amine
CAS Number 28989-52-8
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol [1]
Assumed Hazard Class Harmful if swallowed[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in compliance with local, state, and federal regulations. The general procedure is as follows:

  • Waste Identification and Segregation:

    • Solid Waste: This includes any unused or expired pure compound, as well as contaminated materials such as weighing paper, gloves, and paper towels.

    • Liquid Waste: This includes any solutions containing the dissolved compound.

    • All waste containing this chemical must be segregated from other waste streams to await proper disposal.

  • Containment:

    • Solid Waste: Carefully transfer solid waste into a designated, sealable, and chemically compatible hazardous waste container. Minimize the generation of dust during this process.

    • Liquid Waste: Pour liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container.

    • Never mix incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[3]

  • Labeling:

    • The hazardous waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "28989-52-8"

      • An indication of the primary hazard (e.g., "Toxic," "Harmful if Swallowed")

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[4]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Provide the disposal contractor with a complete and accurate description of the waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials like paper towels for the main spill.

  • Cleanup: Wear appropriate PPE. Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's protocols.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste: Place in sealed, compatible hazardous waste container ppe->solid_waste Solid liquid_waste Liquid Waste: Pour into sealed, compatible hazardous waste container ppe->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' Chemical Name & CAS Hazards & Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Disposal Contractor store_waste->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2-furyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-furyl)-1,3-thiazol-2-amine (CAS No. 28989-52-8).[1] The following procedures are based on the known hazards of this compound and general best practices for handling similar chemical substances in a laboratory setting.

Chemical Identifier:

  • IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[1]

  • Molecular Formula: C₇H₆N₂OS[1]

  • Molecular Weight: 166.20 g/mol [1]

Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Structurally similar compounds, such as other thiazole derivatives, may cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with appropriate caution and personal protective equipment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, particularly in its powder form.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[4]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[4][5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5]
Footwear Closed-toe shoes-Protects feet from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.

1. Preparation and Planning:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.[6]

  • Hazard Assessment: Identify the potential hazards associated with the experiment and the specific handling procedures.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.

2. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For handling the solid powder, a chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

  • Weighing: If possible, weigh the powder within the fume hood. If a highly accurate measurement is needed and the fume hood's airflow causes fluctuations, use a balance with an enclosure.[8]

3. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Minimize Dust: Handle the compound in a manner that minimizes the generation of dust. Avoid pouring the powder directly from the bottle; use a spatula to transfer it in small scoops.[8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Container Management: Keep the container of this compound closed when not in use to prevent accidental spillage.[8]

4. Post-Handling Procedures:

  • Decontamination: Clean the work area, including the balance and any equipment used, with an appropriate cleaning solution. Use wet cleaning methods or a HEPA vacuum to clean up any residual powder to avoid aerosolizing it.[8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed and discarded immediately after handling the chemical.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

1. Waste Collection:

  • Designated Waste Container: Dispose of all waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for chemical waste.[5]

  • Segregation: Do not mix this waste with other incompatible waste streams.[7]

2. Container Disposal:

  • Empty Containers: Handle empty, uncleaned containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

3. Regulatory Compliance:

  • Institutional Guidelines: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Hazard Assessment prep1->prep2 prep3 Gather PPE & Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.